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  • Product: 2-ethynyl-1,3-thiazole-4-carbaldehyde
  • CAS: 1211537-62-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethynyl-1,3-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Ethynyl-1,3-thiazole-4-carbaldehyde is a versatile heterocyclic compound that holds significant promise as a building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-1,3-thiazole-4-carbaldehyde is a versatile heterocyclic compound that holds significant promise as a building block in medicinal chemistry and materials science. The strategic placement of a reactive ethynyl group at the C2 position and a formyl group at the C4 position on the thiazole scaffold provides a rich platform for diverse chemical modifications. This guide offers a comprehensive overview of the synthesis, structural elucidation, and potential applications of this molecule, providing researchers with the foundational knowledge to leverage its unique chemical architecture for the development of novel therapeutics and functional materials.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1] Its aromatic nature, coupled with the presence of both nitrogen and sulfur heteroatoms, allows for a variety of non-covalent interactions with biological targets, making it a cornerstone in drug design. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The introduction of synthetically versatile functional groups, such as the ethynyl and carbaldehyde moieties, onto the thiazole core further expands its utility, offering avenues for the construction of complex molecular architectures and the fine-tuning of biological activity.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of 2-ethynyl-1,3-thiazole-4-carbaldehyde is characterized by a five-membered thiazole ring substituted with an ethynyl group at the second position and a carbaldehyde (formyl) group at the fourth position.

Systematic Name: 2-ethynyl-1,3-thiazole-4-carbaldehyde

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H3NOS-
Molecular Weight137.16 g/mol -
AppearancePredicted to be a solid at room temperature-
SolubilityExpected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.-
XLogP3Predicted to be in the range of 1.0-2.0[4][5]

Proposed Synthetic Strategy

A plausible and efficient synthetic route to 2-ethynyl-1,3-thiazole-4-carbaldehyde can be envisioned through a multi-step process, leveraging well-established organometallic and formylation reactions. The proposed strategy involves the initial construction of a suitably functionalized thiazole core, followed by the sequential introduction of the ethynyl and carbaldehyde groups.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve two key disconnections: the Sonogashira coupling to install the ethynyl group and the Vilsmeier-Haack formylation to introduce the carbaldehyde.

Retrosynthesis Target 2-Ethynyl-1,3-thiazole-4-carbaldehyde Intermediate1 2-Halo-1,3-thiazole-4-carbaldehyde Target->Intermediate1 Sonogashira Coupling Intermediate2 2-Halo-1,3-thiazole Intermediate1->Intermediate2 Vilsmeier-Haack Formylation StartingMaterial Thiazole Precursor Intermediate2->StartingMaterial Halogenation/Thiazole Synthesis

Caption: Retrosynthetic analysis of 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of a 2-Halothiazole Precursor

The synthesis can commence with a commercially available or readily prepared thiazole derivative. For instance, a Hantzsch thiazole synthesis can be employed to construct the core ring system.[1] Subsequent halogenation at the C2 position, which is activated towards electrophilic substitution, would provide the necessary handle for the Sonogashira coupling.

Step 2: Vilsmeier-Haack Formylation

The introduction of the carbaldehyde group at the C4 position can be achieved through the Vilsmeier-Haack reaction.[3][6] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), to effect formylation on electron-rich aromatic systems.[3]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Halothiazole

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl3) (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the 2-halothiazole (1.0 equivalent) to the freshly prepared Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-halo-1,3-thiazole-4-carbaldehyde.

Step 3: Sonogashira Coupling

The final step involves the palladium-catalyzed Sonogashira coupling of the 2-halo-1,3-thiazole-4-carbaldehyde with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.[7][8] This reaction is a powerful tool for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms.[9]

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of 2-halo-1,3-thiazole-4-carbaldehyde (1.0 equivalent) in a suitable solvent (e.g., DMF or 1,4-dioxane), add trimethylsilylacetylene (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add a suitable base, such as triethylamine or 2,6-lutidine (5 equivalents).[7]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from room temperature to 65 °C, monitoring the reaction by TLC.[7]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the silyl-protected intermediate by column chromatography.

  • Deprotect the trimethylsilyl group using a mild base (e.g., K2CO3 in methanol) or a fluoride source (e.g., TBAF) to yield the final product, 2-ethynyl-1,3-thiazole-4-carbaldehyde.

  • Purify the final compound by column chromatography.

Synthetic_Workflow A 2-Halothiazole C 2-Halo-1,3-thiazole-4-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl3/DMF) B->C F 2-(Trimethylsilylethynyl)-1,3-thiazole-4-carbaldehyde C->F Sonogashira Coupling D Trimethylsilylacetylene D->F E Pd(0)/Cu(I) Catalyst, Base E->F H 2-Ethynyl-1,3-thiazole-4-carbaldehyde F->H Silyl Deprotection G Deprotection (e.g., K2CO3/MeOH) G->H

Caption: Proposed synthetic workflow for 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Spectroscopic Characterization (Predicted)

The structural confirmation of 2-ethynyl-1,3-thiazole-4-carbaldehyde would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Signals
¹H NMR (CDCl₃, 400 MHz)δ 10.0-10.2 (s, 1H, -CHO), δ 8.2-8.4 (s, 1H, thiazole H5), δ 3.4-3.6 (s, 1H, ethynyl C-H)
¹³C NMR (CDCl₃, 100 MHz)δ 185-190 (-CHO), δ 150-155 (thiazole C4), δ 145-150 (thiazole C2), δ 130-135 (thiazole C5), δ 80-85 (ethynyl C), δ 75-80 (ethynyl C-H)
IR (KBr, cm⁻¹)~3300 (ethynyl C-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch, aldehyde)[10], ~1600, 1500 (C=C, C=N aromatic stretches)
Mass Spectrometry (EI-MS)m/z (%) = 137 (M⁺), other fragments corresponding to loss of CO, HCN, etc.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of 2-ethynyl-1,3-thiazole-4-carbaldehyde makes it a highly valuable synthetic intermediate.

  • Reactions of the Aldehyde Group: The formyl group is susceptible to a wide range of transformations, including:

    • Oxidation: to the corresponding carboxylic acid.[11]

    • Reduction: to the primary alcohol.[11]

    • Nucleophilic Addition: including Grignard reactions and organolithium additions.

    • Condensation Reactions: such as Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form various alkenes.[11]

    • Reductive Amination: to introduce substituted amino groups.

    • Formation of Imines and Hydrazones: providing further points for molecular diversification.[2]

  • Reactions of the Ethynyl Group: The terminal alkyne is a versatile handle for:

    • Click Chemistry: participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.[12]

    • Further Sonogashira Couplings: to extend the conjugated system.[7]

    • Cycloaddition Reactions: with various dipoles.

    • Hydration: to form the corresponding methyl ketone.

Reactivity cluster_aldehyde Aldehyde Reactivity cluster_ethynyl Ethynyl Reactivity Core 2-Ethynyl-1,3-thiazole-4-carbaldehyde CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Oxidation Alcohol Primary Alcohol Core->Alcohol Reduction Alkene Alkene Derivatives Core->Alkene Wittig/Knoevenagel Amine Substituted Amines Core->Amine Reductive Amination Triazole 1,2,3-Triazole Core->Triazole CuAAC (Click Chemistry) ExtendedAlkyne Extended Conjugated System Core->ExtendedAlkyne Sonogashira Coupling

Caption: Reactivity map of 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Potential Applications in Drug Discovery and Materials Science

The structural features of 2-ethynyl-1,3-thiazole-4-carbaldehyde position it as a valuable scaffold for various applications.

  • Medicinal Chemistry: The ability to readily introduce diverse substituents through the aldehyde and ethynyl groups allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The thiazole core itself is a known pharmacophore, and its combination with the triazole ring (via click chemistry) can lead to compounds with enhanced biological activities, including potential anticancer, antibacterial, and antiviral properties.[1][2][12]

  • Materials Science: The rigid, planar structure of the thiazole ring, combined with the linear ethynyl group, makes this molecule a candidate for the synthesis of novel organic electronic materials. The extended π-conjugation that can be achieved through reactions at the ethynyl and aldehyde positions could lead to materials with interesting photophysical properties, suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

2-Ethynyl-1,3-thiazole-4-carbaldehyde represents a highly promising and synthetically accessible building block for chemical and pharmaceutical research. Its unique combination of a privileged thiazole scaffold with two orthogonal and highly reactive functional groups provides a powerful platform for the design and synthesis of a wide range of novel compounds. This guide has outlined a robust synthetic strategy, predicted its key chemical properties, and highlighted its potential applications, offering a solid foundation for researchers to explore the full potential of this versatile molecule.

References

  • Dounay, A. B., & Hentemann, M. F. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(15), 2541–2544. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2018). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega, 3(7), 8031–8039. [Link]

  • El-Sayed, N. N. E. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazole and Its Derivatives. IntechOpen. [Link]

  • Wang, Y., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Bakherad, M., Keivanloo, A., Nasr-Isfahani, H., & Raeissi, M. (2011). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2115-2121. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. [Link]

  • Yakan, H., et al. (2021). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 6(32), 8251-8259. [Link]

  • Rajput, A. P., & Rajput, S. S. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(2), 831. [Link]

  • Keivanloo, A., Bakherad, M., & Nasr Isfahani, H. (2010). Synthesis of 6-Benzylimidazo[2,1-b][7][13]thiazole During Sonogashira Coupling. Chinese Journal of Chemistry, 28(1), 133-136. [Link]

  • Rajput, A. P., & Rajput, S. S. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]

  • Patil, P. S., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4153-4160. [Link]

  • Keivanloo, A., Bakherad, M., & Nasr Isfahani, H. (2009). Synthesis of 6-Benzylimidazo[2,1-b][7][13]thiazole During Sonogashira Coupling. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(1), 183-188. [Link]

  • Sirois, L. E., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(7), 6364–6370. [Link]

  • PubChem. (n.d.). 2-Ethyl-1,3-thiazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Thiazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3-thiazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Tran, T. D., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Medicinal Chemistry. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 284. [Link]

  • Plech, T., et al. (2014). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 21(2), 209-231. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Sharma, V., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8731. [Link]

  • Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), 1-13. [Link]

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  • Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-340. [Link]

  • Chemistry Stack Exchange. (2016, March 1). Determining structure using HNMR and IR. Retrieved from [Link]

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  • Olar, R., et al. (2011). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 16(1), 747–760. [Link]

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Sources

Exploratory

2-ethynyl-1,3-thiazole-4-carbaldehyde solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-ethynyl-1,3-thiazole-4-carbaldehyde in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 2-ethynyl-1,3-thiazole-4-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-ethynyl-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on a detailed theoretical prediction of its solubility in a range of common organic solvents. This prediction is grounded in the analysis of the molecule's structural and electronic properties, drawing parallels with related thiazole derivatives.[1][2][3][4] A significant portion of this guide is dedicated to a rigorous, step-by-step experimental protocol for the empirical determination of this compound's solubility, ensuring researchers can generate reliable and reproducible data. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Significance of 2-ethynyl-1,3-thiazole-4-carbaldehyde and Its Solubility

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[2][3] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of an ethynyl group at the 2-position and a carbaldehyde at the 4-position of the thiazole ring creates a molecule, 2-ethynyl-1,3-thiazole-4-carbaldehyde, with a unique electronic profile and versatile reactivity, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[5][6][7]

The solubility of a compound is a critical physicochemical parameter that dictates its journey from a laboratory curiosity to a viable product. In drug development, solubility profoundly influences bioavailability, formulation, and routes of administration. For synthetic chemists, understanding solubility is paramount for designing efficient reaction conditions, and purification strategies (such as crystallization and chromatography), and for ensuring the homogeneity of reaction mixtures.[8] This guide, therefore, addresses the crucial need for a detailed understanding of the solubility of 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Theoretical Solubility Profile: A Structure-Based Prediction

In the absence of direct experimental data, a robust prediction of solubility can be derived from the fundamental principle of "like dissolves like," which is governed by the polarity, hydrogen bonding capabilities, and intermolecular forces of both the solute and the solvent.[8]

Molecular Structure and Physicochemical Properties Analysis

The structure of 2-ethynyl-1,3-thiazole-4-carbaldehyde possesses a blend of polar and non-polar characteristics:

  • The Thiazole Ring: The thiazole ring itself is aromatic and contains both a nitrogen and a sulfur atom. The electronegativity difference between these heteroatoms and the carbon atoms induces a dipole moment, contributing to the molecule's overall polarity.

  • The Ethynyl Group (-C≡CH): The sp-hybridized carbons of the ethynyl group are more electronegative than sp2 or sp3 carbons, and the terminal acetylenic proton has a weakly acidic character. This group can participate in weak hydrogen bonding and π-π stacking interactions.

  • The Carbaldehyde Group (-CHO): The aldehyde functional group is highly polar due to the electronegative oxygen atom, which can act as a hydrogen bond acceptor. This is a significant contributor to the molecule's polarity.

Based on these features, 2-ethynyl-1,3-thiazole-4-carbaldehyde can be classified as a moderately polar molecule.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 2-ethynyl-1,3-thiazole-4-carbaldehyde in a range of organic solvents, categorized by their polarity.

Solvent Polarity (Dielectric Constant) Predicted Solubility Rationale
Non-Polar Solvents
Hexane1.88Very Low to InsolubleThe significant difference in polarity between the moderately polar solute and the non-polar solvent will result in poor solvation.
Toluene2.38Low to ModerateThe aromatic nature of toluene may allow for some π-π stacking interactions with the thiazole and ethynyl groups, leading to slightly better solubility than in hexane.
Moderately Polar Solvents
Diethyl Ether4.34ModerateThe ether oxygen can act as a hydrogen bond acceptor for the acetylenic proton, and its moderate polarity will solvate the molecule reasonably well.
Dichloromethane (DCM)9.08Moderate to HighDCM is an excellent solvent for many organic compounds due to its ability to dissolve a wide range of polarities. It should effectively solvate the thiazole derivative.
Tetrahydrofuran (THF)7.58Moderate to HighTHF is a polar aprotic solvent that is a good hydrogen bond acceptor, which will facilitate the dissolution of the compound.
Polar Aprotic Solvents
Acetone20.7HighThe polar carbonyl group of acetone will strongly interact with the polar functionalities of the solute, leading to good solubility.
Acetonitrile37.5HighThe high polarity of acetonitrile makes it a good solvent for moderately polar to polar compounds.
Dimethylformamide (DMF)36.7Very HighDMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)46.7Very HighDMSO is a highly polar aprotic solvent and is an excellent solvent for many heterocyclic compounds.
Polar Protic Solvents
Methanol32.7Moderate to HighThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution.
Ethanol24.5ModerateSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Water80.1LowDespite the presence of polar groups, the overall organic backbone of the molecule will likely limit its solubility in a highly polar solvent like water.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a detailed, step-by-step methodology for the quantitative determination of the solubility of 2-ethynyl-1,3-thiazole-4-carbaldehyde. This protocol is designed to be self-validating by incorporating controls and precise measurements.

Materials and Equipment
  • 2-ethynyl-1,3-thiazole-4-carbaldehyde (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_compound Weigh Compound mix Mix & Equilibrate prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix separate Separate Solid & Liquid mix->separate dilute Dilute Supernatant separate->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for determining solubility.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-ethynyl-1,3-thiazole-4-carbaldehyde (e.g., 10-20 mg) into a series of vials.

    • Add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to ensure isothermal conditions.

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the compound, with excess solid present.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant using a micropipette.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument (HPLC or UV-Vis). A series of dilutions may be necessary.

  • Concentration Analysis:

    • Using HPLC:

      • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.

      • Prepare a calibration curve using standard solutions of known concentrations of 2-ethynyl-1,3-thiazole-4-carbaldehyde.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.

      • Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at λmax.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Solubility Calculation:

    • Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The calculated concentration represents the solubility of 2-ethynyl-1,3-thiazole-4-carbaldehyde in that specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Practical Implications for Research and Development

A thorough understanding of the solubility of 2-ethynyl-1,3-thiazole-4-carbaldehyde has direct and significant implications:

  • For Synthetic Chemists: The choice of solvent for a reaction involving this compound will depend on its solubility. A solvent in which the compound is highly soluble is generally preferred for homogeneous reactions. Conversely, for purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal.[8]

  • For Medicinal Chemists and Pharmacologists: Solubility is a key determinant of a drug candidate's absorption and bioavailability. Poor aqueous solubility can be a major hurdle in drug development. Knowledge of its solubility in various organic solvents can guide pre-formulation studies and the development of suitable drug delivery systems.[1]

  • For Analytical Chemists: The choice of solvent for preparing analytical standards and samples for techniques like NMR, IR, and chromatography is dictated by the compound's solubility.[9][10][11][12]

Conclusion

References

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  • Safety data sheet - ACTICIDE LT 2. (2019, November 6). Retrieved from [Link]

  • SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). 1,3-Thiazole-2-carbaldehyde. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

  • Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3-thiazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2014, November 24). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

  • SciSpace. (2014, September 30). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Retrieved from [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes: synthesis and spectral studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethynylthiazole-4-carboxylic acid (C6H3NO2S). Retrieved from [Link]

  • MDPI. (2023, December 18). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]

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Foundational

A Surrogate Safety and Handling Guide for 2-ethynyl-1,3-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Rationale 2-ethynyl-1,3-thiazole-4-carbaldehyde is a novel heterocyclic compound with significant potential in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Rationale

2-ethynyl-1,3-thiazole-4-carbaldehyde is a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique trifunctional architecture—a reactive terminal alkyne, an aldehyde "warhead," and a biologically relevant thiazole scaffold—makes it a compelling building block for developing new therapeutic agents and functional materials.[1][2] The ethynyl group offers a handle for "click" chemistry, enabling precise bioconjugation, while the aldehyde can form covalent bonds with biological nucleophiles, and the thiazole core is a well-established pharmacophore present in numerous FDA-approved drugs.[3][4][5]

Section 2: Structural Analysis and Predicted Hazard Profile

The toxicological and safety profile of a novel compound can be inferred by examining its constituent functional groups. 2-ethynyl-1,3-thiazole-4-carbaldehyde combines the chemical properties of a terminal alkyne, an aromatic aldehyde, and a thiazole heterocycle.

2.1 The Aldehyde Group: A Primary Source of Irritation and Reactivity

Aldehydes are electrophilic compounds known for their reactivity with biological nucleophiles, which underlies their toxicity.[6][7] This reactivity can lead to cytotoxic, mutagenic, and genotoxic effects.[8]

  • Hazard Class: Expected to be a skin, eye, and respiratory tract irritant.[9][10][11][12] Aldehydes can cause allergic reactions and may induce asthma.[8]

  • Mechanism of Toxicity: The primary mechanism of aldehyde toxicity is the formation of covalent adducts with biological macromolecules like proteins and DNA.[6][13] This can disrupt cellular functions and lead to oxidative stress.[8]

  • Analog Data: Safety data for compounds like Thiazole-4-carboxaldehyde and Thiophene-2-carboxaldehyde consistently list skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) as primary hazards.[9][12][14] They are often classified as harmful if swallowed (H302).[10][14]

2.2 The Terminal Ethynyl (Alkyne) Group: A Unique Reactivity Hazard

Terminal alkynes possess a mildly acidic proton on the sp-hybridized carbon, leading to specific and significant hazards not present in other functional groups.[15]

  • Hazard Class: Potential for forming explosive metal acetylides. Flammability is also a concern.[16]

  • Mechanism of Hazard: The acidic proton can be replaced by heavy metal ions, particularly copper(I), silver, and mercury(II), to form highly shock-sensitive and explosive acetylide salts.[16] This is a critical consideration in both reaction setup and waste disposal. Many low-molecular-weight alkynes are also volatile and flammable.[16]

  • Safe Handling Precedent: It is imperative to avoid contact between terminal alkynes and heavy metals or their salts, especially in neutral or basic conditions.[16] Reactions involving terminal alkynes, such as the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC), require careful control of the copper source and reaction conditions.

2.3 The Thiazole Ring: A Biologically Active Scaffold

The thiazole ring is a stable aromatic heterocycle, but its derivatives can be biologically active and may present as skin sensitizers.[4][17]

  • Hazard Class: Potential for skin sensitization.[12][18][19]

  • Analog Data: SDS for various thiazole derivatives often include warnings for skin sensitization (H317), indicating a potential to cause an allergic skin reaction upon repeated contact.[12][18][19] While the core thiazole ring is relatively stable, its reactivity is influenced by substituents.[4][17]

2.4 Predicted Hazard Summary Table

The following table synthesizes the GHS hazard classifications predicted for 2-ethynyl-1,3-thiazole-4-carbaldehyde based on the analysis of its functional groups and data from analogous compounds.

Hazard ClassGHS Hazard Code (Predicted)Rationale based on Functional Group
Health Hazards
Acute Toxicity, OralH302 (Harmful if swallowed)Aldehyde, Thiazole derivatives[10][12][14]
Skin IrritationH315 (Causes skin irritation)Aldehyde, Thiazole derivatives[9][10][11][12]
Skin SensitizationH317 (May cause an allergic skin reaction)Thiazole derivatives[12][18][19]
Eye IrritationH319 (Causes serious eye irritation)Aldehyde, Thiazole derivatives[9][10][11][12]
Respiratory IrritationH335 (May cause respiratory irritation)Aldehyde, Thiazole derivatives[9][10]
Physical Hazards
FlammabilityH227 (Combustible liquid/solid)Assumed for organic compounds; specific data lacking[14]
Self-reactive/ExplosiveEUH044 (Risk of explosion if heated under confinement)Potential to form explosive metal acetylides (Terminal Alkyne)[16]
Section 3: Recommended Laboratory Handling and Engineering Controls

Given the predicted hazard profile, a stringent set of handling protocols is required. The core principle is the minimization of exposure through all potential routes (inhalation, skin/eye contact, ingestion).

3.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of solid or dissolved 2-ethynyl-1,3-thiazole-4-carbaldehyde must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[11]

3.2 Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes (in accordance with EN166 or ANSI Z87.1 standards).

  • Hand Protection: Nitrile gloves should be worn. Given that breakthrough times are unknown for this specific compound, it is best practice to double-glove and change gloves immediately after any suspected contact.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a fume hood. If there is a risk of aerosol generation outside of a hood, a respirator with an appropriate organic vapor cartridge should be used.

3.3 Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for safely handling an uncharacterized, potentially hazardous research chemical like 2-ethynyl-1,3-thiazole-4-carbaldehyde.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal start Acquire Compound assess Review Surrogate Safety Data (This Guide) start->assess ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) assess->ppe hood Prepare Certified Chemical Fume Hood ppe->hood weigh Weigh Solid in Hood (Use contained vessel) hood->weigh Begin work dissolve Dissolve in Solvent (Add solid to solvent) weigh->dissolve react Perform Reaction (Monitor for exotherms) dissolve->react decontaminate Decontaminate Glassware (e.g., with bleach for aldehydes) react->decontaminate Experiment complete waste Segregate Waste (Halogenated vs. Non-Halogenated, AVOID heavy metals) decontaminate->waste dispose Dispose via Certified Chemical Waste Program waste->dispose remove_ppe Doff PPE Correctly (Gloves last) dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of Potent Research Chemicals.

3.4 Storage Requirements

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[16]

  • Temperature: Store in a cool, dry place away from heat and direct sunlight. Refrigeration is recommended to minimize degradation.[16]

  • Container: Keep in a tightly sealed, clearly labeled container.

Section 4: Predicted First Aid and Emergency Procedures

These recommendations are based on the predicted hazards. In any case of exposure, seek immediate medical attention and provide the attending physician with this guide.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[11][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

Section 5: Reactivity and Disposal Considerations

The trifunctional nature of the molecule presents specific hazards during chemical reactions and subsequent waste disposal.

5.1 Hazardous Reactivity Pathways

The diagram below illustrates key hazardous reactions to be aware of when using this compound.

G cluster_hazards Potential Hazardous Reactions compound 2-ethynyl-1,3-thiazole-4-carbaldehyde Aldehyde Thiazole Terminal Alkyne explosive Shock-Sensitive Explosive Acetylides compound:f2->explosive reacts with oxidation Uncontrolled Oxidation (Runaway Reaction) compound:f0->oxidation reacts with polymerization Undesired Polymerization compound:f2->polymerization can undergo reagent1 Heavy Metal Salts (Cu+, Ag+, Hg2+) reagent1->explosive reagent2 Strong Oxidizers (Peroxides, KMnO4) reagent2->oxidation reagent3 Strong Base or Heat reagent3->polymerization

Caption: Predicted Hazardous Reactivity Pathways.

5.2 Waste Disposal

  • Metal Acetylide Prevention: NEVER dispose of waste containing 2-ethynyl-1,3-thiazole-4-carbaldehyde into a waste stream that contains heavy metal salts (e.g., copper, silver).

  • Quenching: Before disposal, any residual reactive material should be quenched. For example, unreacted aldehyde could be quenched with a mild reducing agent like sodium bisulfite.

  • Segregation: All waste must be collected in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.

Section 6: Conclusion

While 2-ethynyl-1,3-thiazole-4-carbaldehyde is a compound of high interest, its uncharacterized safety profile demands a cautious and informed approach. By understanding the inherent hazards of its constituent aldehyde, alkyne, and thiazole functionalities, researchers can implement the engineering controls, personal protective equipment, and handling procedures outlined in this guide. This surrogate safety assessment serves as a critical tool to mitigate risk, ensuring that the scientific potential of this molecule can be explored responsibly. This document should be considered a starting point, to be supplemented by experimental observation and, eventually, by a formal Safety Data Sheet.

References

  • Marnett, L. J. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. [Link]

  • Singh, S., et al. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Taylor & Francis Online. [Link]

  • MDPI. Biomolecules | Special Issue : Aldehyde Toxicity and Metabolism. MDPI.com. [Link]

  • Marnett, L. J. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. National Institutes of Health (NIH). [Link]

  • Singh, S., et al. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. PubMed. [Link]

  • Thor Specialities (UK) LTD. (2019). Safety data sheet: ACTICIDE LT 2. [Link]

  • Wang, Y., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.com. [Link]

  • SYNTILOR BLANCHON. (2019). SAFETY DATA SHEET. [Link]

  • Li, J., & Jiang, H. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. MDPI. [Link]

  • Wikipedia. Alkyne. Wikipedia.org. [Link]

  • NextSDS. 2-ethynyl-1,3-thiazole — Chemical Substance Information. Nextsds.com. [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. Organic-chemistry.org. [Link]

  • Gürbüz, B., & Çavuşoğlu, B. K. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Adams, J. L., et al. (2026). Development of UM-200: A Novel Alkyne Amide-Based Inhibitor of the cGAS-STING Pathway. ACS Publications. [Link]

  • BB FABRICATION. (2017). SAFETY DATA SHEET. [Link]

  • Abdu-Rahem, L. R., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters. [Link]

  • NextSDS. 1,3-thiazole-4-carbaldehyde — Chemical Substance Information. Nextsds.com. [Link]

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Nguyen, T. H. T., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. National Institutes of Health (NIH). [Link]

  • Gümüş, M., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Intechopen.com. [Link]

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Exploratory

2-Ethynyl-1,3-thiazole-4-carbaldehyde: A Bifunctional Scaffold for Covalent Drug Discovery and Click Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors (TCIs) and bioconjugation probes requires molecular building blocks that balance reactivity with exquisite sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors (TCIs) and bioconjugation probes requires molecular building blocks that balance reactivity with exquisite selectivity. 2-Ethynyl-1,3-thiazole-4-carbaldehyde (CAS: 1211537-62-0) has emerged as a privileged, bifunctional scaffold. It combines a tunable electrophilic warhead (the 2-ethynyl group) with a highly versatile synthetic handle (the 4-carbaldehyde group). This technical guide explores the physicochemical properties, mechanistic utility, and field-proven synthetic workflows for this critical compound, with a specific focus on its application in developing ferroptosis inducers targeting Glutathione Peroxidase 4 (GPX4).

Core Physicochemical Properties

Understanding the foundational metrics of this scaffold is critical for calculating stoichiometric equivalents and predicting its behavior in organic and aqueous media.

PropertyValue
Chemical Name 2-Ethynyl-1,3-thiazole-4-carbaldehyde
CAS Number 1211537-62-0[1]
Molecular Weight 137.16 g/mol
Molecular Formula C₆H₃NOS
SMILES O=Cc1csc(C#C)n1
Key Functional Groups Terminal Alkyne (C-2), Aldehyde (C-4)
Typical Appearance Pale yellow to brown solid
Storage Conditions Inert atmosphere (Argon/N₂), 2-8 °C, protected from light

Mechanistic Causality: The 2-Ethynylthiazole Warhead

The 2-ethynylthiazole moiety has recently gained significant traction as a highly potent, tunable electrophilic warhead for covalent inhibition [2]. Unlike traditional, highly reactive chloroacetamide warheads that often suffer from promiscuity and off-target toxicity, the 2-ethynylthiazole group undergoes a highly selective Michael-type addition.

The Causality of Reactivity: The heteroaromatic thiazole ring is inherently electron-deficient. When a terminal alkyne is conjugated at the 2-position (between the nitrogen and sulfur atoms), the thiazole system withdraws electron density from the triple bond, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electronic priming makes the alkyne highly susceptible to nucleophilic attack by biological thiols or selenols, while remaining inert to weaker nucleophiles.

In recent drug development, this exact moiety has been utilized to covalently engage the catalytic selenocysteine residue of GPX4 [3]. By inactivating GPX4, the cell loses its primary defense mechanism against lipid peroxidation, triggering an accumulation of toxic lipid reactive oxygen species (ROS) and culminating in a highly regulated form of cell death known as ferroptosis [4].

G A 2-Ethynylthiazole Warhead B GPX4 Enzyme (Selenocysteine Active Site) C Covalent Alkylation (Michael-type Addition) D GPX4 Inactivation C->D E Accumulation of Lipid Peroxides D->E F Ferroptosis (Cell Death) E->F AB AB AB->C

Mechanism of GPX4 covalent inhibition and subsequent ferroptosis induction.

Synthetic Versatility: Leveraging the 4-Carbaldehyde Handle

While the 2-ethynyl group serves as the biological effector (or a Click chemistry handle), the 4-carbaldehyde provides the synthetic flexibility required to build diverse chemical libraries. The aldehyde can be oxidized to a carboxylic acid (enabling the synthesis of amide-linked GPX4 inhibitors), subjected to reductive amination to yield amine derivatives, or olefinated via Wittig reactions. Crucially, these transformations must be carefully designed to be chemoselective, preserving the sensitive alkyne warhead.

G Core 2-Ethynyl-1,3-thiazole-4-carbaldehyde (Core Scaffold) Ox Pinnick Oxidation (C-4 Modification) Core->Ox NaClO2 RedAm Reductive Amination (C-4 Modification) Core->RedAm NaBH3CN Click CuAAC Click Chemistry (C-2 Modification) Core->Click Cu(I), Azide Acid 2-Ethynyl-1,3-thiazole- 4-carboxylic acid Ox->Acid Amine 4-(Aminomethyl) Derivatives RedAm->Amine Triazole 1,2,3-Triazole Conjugates Click->Triazole

Divergent synthetic workflows leveraging the bifunctional handles of the core scaffold.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yields while preventing the degradation of the reactive functional groups.

Protocol 1: Chemoselective Pinnick Oxidation

Objective: Conversion of the C-4 aldehyde to 2-ethynyl-1,3-thiazole-4-carboxylic acid, a direct precursor for synthesizing amide-linked ferroptosis inducers.

Causality & Design: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the primary oxidant. As chlorous acid (HClO₂) oxidizes the aldehyde, it generates hypochlorous acid (HOCl) as a highly reactive byproduct. If left unquenched, HOCl will undergo electrophilic addition across the terminal alkyne or chlorinate the electron-rich regions of the thiazole ring. To prevent this, 2-methyl-2-butene is added in large excess as a sacrificial olefin. It rapidly scavenges HOCl, ensuring the absolute preservation of the critical ethynyl warhead.

Step-by-Step Methodology:

  • Solvation: Dissolve 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Buffer Preparation: In a separate vial, dissolve sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq) and sodium chlorite (NaClO₂, 1.5 eq) in water. Note: The phosphate buffer maintains a mildly acidic pH (~3.5), which is required to generate the active oxidant HClO₂ while preventing base-catalyzed side reactions.

  • Oxidation: Add the aqueous buffer solution dropwise to the reaction mixture at 0 °C to control the exotherm.

  • Incubation: Warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (UV active).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Bioconjugation or derivatization of the 2-ethynyl group via Click chemistry to form a 1,4-disubstituted 1,2,3-triazole.

Causality & Design: The terminal alkyne is primed for a [3+2] cycloaddition with an azide. However, in the presence of oxygen and copper, terminal alkynes are highly susceptible to oxidative homocoupling (Glaser coupling), which would destroy the warhead. To prevent this, copper(II) sulfate is used in conjunction with a stoichiometric excess of sodium ascorbate . The ascorbate continuously reduces Cu²⁺ to the catalytically active Cu⁺ species in situ, maintaining a reducing environment that entirely suppresses homocoupling.

Step-by-Step Methodology:

  • Solvation: Dissolve the target azide (1.0 eq) and 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Activation: Prepare a fresh stock solution of CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) in water. Self-Validation: Observe the color change from blue (Cu²⁺) to colorless/pale yellow, confirming the successful generation of the active Cu⁺ catalyst.

  • Cycloaddition: Add the activated catalyst mixture to the reaction flask.

  • Incubation: Stir at room temperature for 1–12 hours. The high thermodynamic driving force of the triazole formation usually results in near-quantitative yields.

  • Workup: Dilute the mixture with water, extract with dichloromethane, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • CAS 1211537-62-0 | 2-Ethynylthiazole-4-carbaldehyde.Bidepharm.
  • Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead.Journal of Medicinal Chemistry - ACS Publications.
  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis.PMC / NIH.
  • CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes.PMC / NIH.
Foundational

Preliminary Synthesis Pathways for 2-Ethynyl-1,3-thiazole-4-carbaldehyde: A Technical Guide

Executive Summary & Chemical Rationale The 2-ethynylthiazole scaffold has emerged as a highly privileged electrophilic warhead, widely utilized in the development of covalent kinase inhibitors and highly selective ferrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 2-ethynylthiazole scaffold has emerged as a highly privileged electrophilic warhead, widely utilized in the development of covalent kinase inhibitors and highly selective ferroptosis inducers (such as CETZOLE analogs) 1. The target molecule, 2-ethynyl-1,3-thiazole-4-carbaldehyde , combines this reactive alkyne with a versatile C4-carbaldehyde handle, making it an ideal building block for downstream functionalization via Wittig olefination, reductive amination, or condensation 2.

Synthesizing this bifunctional molecule requires strict chemoselectivity. The presence of both a terminal alkyne and a reactive aldehyde demands a strategic sequence of protection, cross-coupling, and redox manipulations to prevent off-target reactions such as hydroalumination or Glaser homocoupling.

Retrosynthetic Analysis & Strategic Considerations

The most logical and commercially viable starting material is ethyl 2-bromothiazole-4-carboxylate 3. From this precursor, two primary synthetic pathways emerge:

  • Pathway A (The TMS-Protected Route - Recommended): This route prioritizes the Sonogashira coupling on the stable ester. The trimethylsilyl (TMS) protecting group is carried through a two-step reduction/oxidation sequence, with desilylation reserved for the final step.

    • Causality: Retaining the TMS group prevents the terminal alkyne from undergoing side reactions during the redox steps. Furthermore, avoiding direct ester-to-aldehyde reduction (e.g., via DIBAL-H) prevents over-reduction and alkyne hydroalumination.

  • Pathway B (The Aldehyde-First Route): The ester is first converted to the aldehyde, followed by the Sonogashira coupling 4.

    • Causality: While this route generates the aldehyde earlier (useful for one-pot downstream condensations), the presence of the free aldehyde during the palladium-catalyzed coupling can lead to minor off-target reactivity and complicates purification.

Visualizing the Synthetic Workflows

SynthesisWorkflow Start Ethyl 2-bromothiazole-4-carboxylate PathA_Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->PathA_Step1 Pathway A (TMS-Protected) PathB_Step1 Ester Reduction (NaBH4, MeOH/THF) Start->PathB_Step1 Pathway B (Aldehyde-First) PathA_Int1 Ethyl 2-((TMS)ethynyl)thiazole-4-carboxylate PathA_Step1->PathA_Int1 PathA_Step2 Ester Reduction (NaBH4, MeOH/THF) PathA_Int1->PathA_Step2 PathA_Int2 (2-((TMS)ethynyl)thiazol-4-yl)methanol PathA_Step2->PathA_Int2 PathA_Step3 Swern Oxidation (COCl2)2, DMSO, Et3N PathA_Int2->PathA_Step3 PathA_Int3 2-((TMS)ethynyl)thiazole-4-carbaldehyde PathA_Step3->PathA_Int3 PathA_Step4 Desilylation (TBAF, THF) PathA_Int3->PathA_Step4 Target 2-Ethynyl-1,3-thiazole-4-carbaldehyde (Target Molecule) PathA_Step4->Target PathB_Int1 (2-Bromothiazol-4-yl)methanol PathB_Step1->PathB_Int1 PathB_Step2 Swern Oxidation (COCl2)2, DMSO, Et3N PathB_Int1->PathB_Step2 PathB_Int2 2-Bromothiazole-4-carbaldehyde PathB_Step2->PathB_Int2 PathB_Step3 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) PathB_Int2->PathB_Step3 PathB_Int3 2-((TMS)ethynyl)thiazole-4-carbaldehyde PathB_Step3->PathB_Int3 PathB_Step4 Desilylation (TBAF, THF) PathB_Int3->PathB_Step4 PathB_Step4->Target

Figure 1: Comparative synthetic workflows for 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Comparative Analysis of Synthetic Routes

To assist in route selection for scale-up, the following table summarizes the quantitative and qualitative metrics of both pathways based on established thiazole chemistry 4.

MetricPathway A (TMS-Protected)Pathway B (Aldehyde-First)
Overall Yield (Est.) 55% - 65%40% - 50%
Step Count 44
Chemoselectivity ExcellentModerate (Aldehyde interference)
Scalability High (Highly stable intermediates)Medium (Aldehyde prone to oxidation)
Primary Risk Factor Incomplete TMS-deprotectionGlaser homocoupling, Aldehyde degradation

Critical Experimental Protocols (Self-Validating Systems)

The following protocols detail the execution of Pathway A , engineered to maximize yield and prevent common failure modes.

Protocol 1: Sonogashira Coupling (Ester Activation)

The electron-withdrawing nature of the C4-ester activates the C2-bromide, allowing for mild coupling conditions.

  • Preparation: In an oven-dried Schlenk flask, dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 equiv) in anhydrous, degassed triethylamine (0.2 M). Causality: Degassing is critical; residual oxygen will promote copper-catalyzed Glaser homocoupling of the TMS-acetylene.

  • Catalyst Loading: Add Pd(PPh3​)2​Cl2​ (0.05 equiv) and CuI (0.10 equiv). Stir for 5 minutes at room temperature until the mixture homogenizes.

  • Coupling: Dropwise add trimethylsilylacetylene (1.5 equiv). Heat the reaction mixture to 65°C under an argon atmosphere.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 4:1). Upon complete consumption of the starting material (typically 3-4 hours), cool to room temperature. Quench with saturated aqueous NH4​Cl to sequester copper salts (preventing downstream oxidation issues), extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Chemoselective Reduction & Swern Oxidation

Direct reduction of esters to aldehydes using DIBAL-H is notoriously unreliable for thiazoles, often resulting in over-reduction. A two-step approach ensures absolute control.

Step A: Reduction to Alcohol

  • Dissolve the TMS-protected ester in a 1:1 mixture of THF and MeOH (0.1 M). Cool to 0°C.

  • Add NaBH4​ (3.0 equiv) in portions. Causality: NaBH4​ cleanly reduces the ester to the primary alcohol without reacting with the alkyne, a risk prevalent with aluminum hydrides.

  • Stir for 2 hours, quench with water, extract with DCM, and concentrate to yield (2-((trimethylsilyl)ethynyl)thiazol-4-yl)methanol.

Step B: Swern Oxidation

  • In a dry flask under argon, cool anhydrous DCM to -78°C. Add oxalyl chloride (1.5 equiv), followed by the dropwise addition of anhydrous DMSO (3.0 equiv). Stir for 15 minutes. Causality: Strict adherence to -78°C prevents the Pummerer rearrangement, which would yield unwanted thioacetals.

  • Slowly add the intermediate alcohol (1.0 equiv) dissolved in DCM. Stir for 30 minutes at -78°C.

  • Add anhydrous triethylamine (5.0 equiv). Stir for 10 minutes, then allow the reaction to warm to room temperature. Quench with water, extract with DCM, and purify to isolate 2-((trimethylsilyl)ethynyl)thiazole-4-carbaldehyde.

Protocol 3: Mild Desilylation

Standard desilylation uses K2​CO3​ in Methanol. However, the highly electrophilic C4-aldehyde is prone to hemiacetal/acetal formation in methanolic base.

  • Dissolve the protected aldehyde in anhydrous THF (0.1 M) and cool to 0°C.

  • Dropwise add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv).

  • Validation: Monitor closely by TLC (typically complete in <30 minutes).

  • Immediately quench with saturated aqueous NH4​Cl , extract with EtOAc, and concentrate. Purify rapidly via a short silica plug to yield the final target: 2-ethynyl-1,3-thiazole-4-carbaldehyde .

References

  • Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead | Source: Journal of Medicinal Chemistry, ACS Publications |3

  • CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes | Source: NIH PMC |1

  • First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids | Source: ACS Publications | 2

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis | Source: Journal of Medicinal Chemistry, ACS Publications | 4

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 2-ethynyl-1,3-thiazole-4-carbaldehyde: A Methodological Approach

Abstract This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-ethynyl-1,3-thiazole-4-carbaldehyde. As of the date of this publicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-ethynyl-1,3-thiazole-4-carbaldehyde. As of the date of this publication, the specific crystallographic data for this compound is not publicly available in major structural databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1][2][3][4] Therefore, this document serves as a detailed, methodological whitepaper for researchers and drug development professionals, outlining the necessary steps to obtain and interpret this crucial data. The guide synthesizes established chemical principles and field-proven crystallographic techniques, explaining the causality behind experimental choices to ensure a self-validating workflow. Where illustrative data is required, this guide will refer to the structural analysis of closely related thiazole derivatives to provide a practical template for the analysis of the title compound.

Introduction: The Scientific Imperative

The Significance of the Thiazole Moiety in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive building block for designing molecules that interact with biological targets. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The precise three-dimensional arrangement of atoms within these molecules is fundamental to their biological function, dictating how they fit into the active sites of enzymes and receptors.

The Role of Ethynyl and Carbaldehyde Functional Groups

The title compound, 2-ethynyl-1,3-thiazole-4-carbaldehyde, is functionalized with two highly reactive and synthetically versatile groups. The ethynyl group (a carbon-carbon triple bond) is a valuable handle for further chemical modifications via click chemistry or Sonogashira coupling, and its linear geometry can act as a rigid linker in drug design. The carbaldehyde group is a key pharmacophoric element, capable of forming covalent or non-covalent interactions (such as hydrogen bonds) with protein residues. It is also a precursor for a vast array of other functional groups.

Importance of Crystallographic Data in Drug Design

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a small molecule. The resulting data provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation. Furthermore, it elucidates the intricate network of intermolecular interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern how molecules pack together in the solid state. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how molecular shape influences biological activity.

  • Rational Drug Design: Designing new molecules with improved potency and selectivity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.

  • Computational Modeling: Providing an experimental benchmark for validating and refining theoretical calculations.

This guide provides the roadmap to obtaining this critical data for 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Proposed Synthesis and Crystallization

Synthetic Pathway

A plausible and efficient route to synthesize the title compound is through a modified Hantzsch thiazole synthesis or related condensation reactions, which are well-established for creating substituted thiazole rings.[7][8] A potential pathway could involve the reaction of a suitable thioamide with an α-halocarbonyl compound bearing the required functional groups.

Synthetic_Pathway reagent1 Propargylamide reaction Hantzsch-type Condensation reagent1->reaction reagent2 3-bromo-2-oxopropanal reagent2->reaction product 2-ethynyl-1,3-thiazole-4-carbaldehyde reaction->product

Caption: Proposed Hantzsch-type synthesis for the target molecule.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Thioamide Formation: Convert propargylamide to the corresponding thioamide using a thionating agent like Lawesson's reagent in an anhydrous solvent such as toluene or THF under an inert atmosphere (N₂ or Ar).

  • Cyclization: In a separate flask, dissolve the thioamide in a suitable solvent like ethanol. Add an equimolar amount of a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a weak base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-ethynyl-1,3-thiazole-4-carbaldehyde.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The key is to allow the molecules to self-assemble into a highly ordered lattice slowly. Several techniques should be systematically screened.

Table 1: Crystallization Techniques

TechniqueDescriptionKey Parameters
Slow Evaporation The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.Solvent choice, temperature, vessel geometry.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Solvent/anti-solvent pair, temperature, concentration.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.Cooling rate, solvent choice.

Trustworthiness: The success of crystallization is highly dependent on the purity of the compound. It is critical to ensure the starting material is >99% pure, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

Single-Crystal X-ray Diffraction Analysis

Experimental Workflow

The process of determining a crystal structure is a well-defined workflow, from mounting the crystal to refining the structural model.

X-ray_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase A Crystal Selection & Mounting B Diffractometer Screening (Unit Cell Determination) A->B C Full Data Collection B->C D Data Reduction & Integration C->D Raw Diffraction Images E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & Analysis (CIF file generation) F->G H Publication / Database Deposition G->H Final Structural Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Data Collection and Refinement Protocol
  • Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

  • Mounting: Mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

  • Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. A preliminary screening is performed to determine the unit cell parameters and crystal system. Following this, a full sphere of diffraction data is collected.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final model is validated using software like CHECKCIF to ensure it is chemically sensible and conforms to crystallographic standards. The output is a Crystallographic Information File (CIF).[9]

Illustrative Structural Analysis (A Case Study)

While the data for the title compound is unavailable, we can use the published structure of a similar molecule, 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde , to demonstrate the type of analysis that would be performed.[5]

Crystal Data and Structure Refinement Table (Example)

This table summarizes the key crystallographic parameters and refinement statistics. It is a standard component of any crystallographic report.

Table 2: Example Crystal Data for a Thiazole Derivative

ParameterValue (from a representative thiazole structure[5])
Chemical FormulaC₁₀H₇FN₂OS
Formula Weight222.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.654(3)
b (Å)8.912(4)
c (Å)15.234(6)
α (°)85.12(3)
β (°)80.14(3)
γ (°)74.32(3)
Volume (ų)983.1(7)
Z4
Calculated Density (g/cm³)1.502
Goodness-of-fit on F²1.03
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Molecular Structure and Intermolecular Interactions

The analysis would focus on:

  • Molecular Conformation: Is the molecule planar? What is the orientation of the ethynyl and carbaldehyde substituents relative to the thiazole ring? Torsion angles are key metrics here.

  • Bond Lengths and Angles: Are there any unusual bond lengths that might suggest delocalization or strain? For instance, the C-C and C=O bonds of the carbaldehyde and the C≡C of the ethynyl group would be of primary interest.

  • Intermolecular Interactions: The analysis of crystal packing is crucial. In the case of 2-ethynyl-1,3-thiazole-4-carbaldehyde, one would look for potential C-H···O, C-H···N, or C-H···π hydrogen bonds involving the aldehyde oxygen, thiazole nitrogen, and the ethynyl group. The presence or absence of π-π stacking between thiazole rings would also be a key feature. For example, in the case study of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde, the structure is stabilized by N-H···N and N-H···O hydrogen bonds, forming distinct supramolecular patterns.[5]

Applications and Future Work

Once obtained, the crystallographic data for 2-ethynyl-1,3-thiazole-4-carbaldehyde would be a valuable asset for the scientific community. It would allow for:

  • Informing SAR studies for inhibitors targeting enzymes where the aldehyde can act as a warhead.

  • Providing a structural basis for designing more complex molecules via reactions at the ethynyl group.

  • Serving as a benchmark for computational chemists to validate theoretical models of thiazole-containing compounds.

The logical next step following the work outlined in this guide would be to deposit the obtained CIF file into a public repository like the Cambridge Structural Database (CSD) to ensure its accessibility to other researchers.[1][2]

References

  • The Cambridge Structural Database - BiŌkeanós. (n.d.).
  • Wikipedia. (2024). Cambridge Structural Database.
  • Crystallography Open Database (COD). (n.d.).
  • PubChem. (n.d.). 2-Ethyl-1,3-thiazole-4-carbaldehyde.
  • PubChem. (n.d.). 4-Ethynylthiazole-2-carbaldehyde.
  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes: synthesis and spectral studies.
  • ResearchGate. (n.d.). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][1][3][10]thiadiazole-5-carbaldehyde. Retrieved from

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD).
  • ResearchGate. (2025). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles.
  • Crystallography Open Database. (n.d.). Search results.
  • PubChemLite. (n.d.). 2-ethynylthiazole-4-carboxylic acid (C6H3NO2S).
  • Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination.
  • PMC. (n.d.). Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl).
  • Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). (2019).
  • NextSDS. (n.d.). 1,3-thiazole-4-carbaldehyde — Chemical Substance Information.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives.
  • SciSpace. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives.
  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Reductive Amination of 2-Ethynyl-1,3-thiazole-4-carbaldehyde

Abstract The 1,3-thiazole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2][3] The functionalization of this scaffold is critical for modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-thiazole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2][3] The functionalization of this scaffold is critical for modulating pharmacological activity. Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of secondary and tertiary amines, key functional groups in many drug candidates.[4][5][6] This document provides a detailed, field-proven protocol for the reductive amination of 2-ethynyl-1,3-thiazole-4-carbaldehyde. We focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages in terms of substrate scope and safety over alternative reagents.[5][7] This guide explains the underlying reaction mechanism, offers a step-by-step experimental workflow, provides expected characterization data, and includes a troubleshooting guide to ensure reproducible, high-yield synthesis of N-substituted (2-ethynyl-1,3-thiazol-4-yl)methanamines.

Scientific Principles and Mechanistic Rationale

Reductive amination is a powerful, one-pot transformation that converts a carbonyl group into an amine.[4] The reaction proceeds through a two-step sequence: (1) the formation of an imine or iminium ion intermediate, followed by (2) its immediate reduction by a hydride source.

Causality of Reagent Selection:

The choice of reducing agent is paramount for the success of this reaction, especially with a functionalized substrate like 2-ethynyl-1,3-thiazole-4-carbaldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the cornerstone of the modern reductive amination protocol.[5] Its efficacy stems from its steric bulk and reduced reactivity compared to reagents like sodium borohydride (NaBH₄). This allows it to selectively reduce the protonated iminium ion intermediate at a much faster rate than the starting aldehyde.[8] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct. Furthermore, NaBH(OAc)₃ is stable in mildly acidic conditions, which are often used to catalyze imine formation, and it avoids the high toxicity associated with sodium cyanoborohydride (NaBH₃CN).[7][9]

  • Acid Catalysis: The initial condensation between the aldehyde and the amine to form the imine is the rate-limiting step and is effectively catalyzed by a weak acid, such as acetic acid. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine.[9]

The overall mechanism can be visualized as follows:

ReductiveAmination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Aldehyde Thiazole Aldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R₂NH Amine Primary/Secondary Amine (R₂NH) Amine->Carbinolamine Proton H⁺ (cat.) Proton->Aldehyde  protonation Iminium Iminium Ion Carbinolamine->Iminium - H₂O Reducer NaBH(OAc)₃ Product Final Amine Product Iminium->Product      + H⁻ Hydride H⁻

Caption: The two-stage mechanism of reductive amination.

Materials and Equipment

Reagents:
  • 2-Ethynyl-1,3-thiazole-4-carbaldehyde (≥97% purity)

  • Selected primary or secondary amine (≥98% purity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95% purity, moisture-sensitive)

  • Glacial Acetic Acid (AcOH) (ACS grade)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Rubber septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. It can be scaled as needed, with appropriate adjustments to solvent volumes.

Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 mmol, 1.0 eq.).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add the desired amine (1.1 mmol, 1.1 eq.) to the solution.

  • Acid Catalyst: Add glacial acetic acid (1.1 mmol, 1.1 eq.) to the mixture.

  • Imine Formation: Seal the flask with a septum and allow the mixture to stir at room temperature under an inert atmosphere (argon or nitrogen) for 30-60 minutes. This period allows for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq.) to the stirring solution in one portion.

    • Scientist's Note: A slight effervescence may be observed. The addition should be done carefully, as the reaction can be exothermic. NaBH(OAc)₃ is moisture-sensitive and should be weighed and added quickly.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (2-ethynyl-1,3-thiazol-4-yl)methanamine.

Workflow A 1. Combine Aldehyde, Amine, & Acetic Acid in DCE B 2. Stir 30-60 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir 3-16h at RT (Monitor by TLC) C->D E 5. Quench with sat. aq. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash with H₂O/Brine & Dry (Na₂SO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify by Column Chromatography H->I J Pure Product I->J

Caption: The experimental workflow for reductive amination.

Data Presentation and Characterization

The successful synthesis of the target compound must be validated through rigorous analytical techniques.

Table 1: Key Reaction Parameters
ParameterValue/ReagentStoichiometry (eq.)Rationale
Aldehyde2-Ethynyl-1,3-thiazole-4-carbaldehyde1.0Limiting Reagent
AmineR¹R²NH1.1 - 1.2Drives imine formation to completion.
Reducing AgentSodium Triacetoxyborohydride1.3 - 1.5Ensures complete reduction of the iminium intermediate.
CatalystAcetic Acid1.1 - 1.2Catalyzes imine formation.[7]
Solvent1,2-Dichloroethane (DCE)-Aprotic solvent, good for solubility and stable to the reagents.
TemperatureRoom Temperature-Mild conditions preserve the sensitive ethynyl group.
Table 2: Representative Spectroscopic Data

Expected data for a hypothetical product: N-benzyl-1-(2-ethynyl-1,3-thiazol-4-yl)methanamine .

TechniqueData TypeExpected Value / ObservationInterpretation
¹H NMR Chemical Shift (δ, ppm)~8.0-8.2 (s, 1H)Thiazole C5-H proton.[11]
Chemical Shift (δ, ppm)~7.2-7.4 (m, 5H)Aromatic protons of the benzyl group.
Chemical Shift (δ, ppm)~4.0-4.2 (s, 2H)Methylene protons (-CH₂-N) adjacent to the thiazole ring.
Chemical Shift (δ, ppm)~3.8-3.9 (s, 2H)Methylene protons (-CH₂-Ph) of the benzyl group.
Chemical Shift (δ, ppm)~3.5-3.6 (s, 1H)Ethynyl proton (-C≡C-H).
Chemical Shift (δ, ppm)~2.0-2.5 (br s, 1H)Amine proton (N-H), may be broad or exchange with D₂O.
¹³C NMR Chemical Shift (δ, ppm)~160-165Thiazole C2 carbon.
Chemical Shift (δ, ppm)~150-155Thiazole C4 carbon.
Chemical Shift (δ, ppm)~127-130Aromatic carbons of the benzyl group.
Chemical Shift (δ, ppm)~118-122Thiazole C5 carbon.
Chemical Shift (δ, ppm)~80-85 (C≡CH)Alkyne carbons.
Chemical Shift (δ, ppm)~75-80 (C≡CH)Alkyne carbons.
Chemical Shift (δ, ppm)~50-55Methylene carbons (-CH₂-).
HRMS m/z[M+H]⁺Confirms the molecular weight and elemental composition of the product.[12][13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive (wet) NaBH(OAc)₃. 2. Insufficient time for imine formation. 3. Sterically hindered amine or aldehyde.1. Use a fresh bottle of NaBH(OAc)₃; handle under inert gas. 2. Increase the initial stirring time before adding the reducing agent to 2-3 hours. 3. Increase reaction temperature to 40-50 °C or extend reaction time.
Starting Aldehyde Remains 1. Insufficient reducing agent. 2. Incomplete imine formation.1. Increase the equivalents of NaBH(OAc)₃ to 1.8-2.0 eq. 2. Ensure sufficient acetic acid is present; consider adding molecular sieves to drive imine formation.
Alcohol Byproduct Observed 1. NaBH(OAc)₃ is reducing the aldehyde. 2. Presence of water in the reaction.1. This is rare with NaBH(OAc)₃ but could indicate a highly reactive aldehyde. Ensure the amine is added first. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly.
Dialkylation of Primary Amine The product (a secondary amine) reacts with another molecule of aldehyde.Use a stepwise procedure: form and isolate the imine first, then reduce it in a separate step.[6] Alternatively, use a larger excess of the primary amine.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent reacts violently with water to release flammable gases and should be handled under an inert atmosphere.[14][15] It is a skin and eye irritant. Avoid inhalation of dust.[10][16]

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle these solvents in a well-ventilated chemical fume hood.

  • Workup: The quenching step with NaHCO₃ can produce gas. Add the quenching solution slowly and ensure adequate ventilation to avoid pressure buildup.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • ACS Catalysis. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Publications. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS Combinatorial Science. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Publications. [Link]

  • YouTube. (2011). Reductive Amination: Mechanism & Examples. [Link]

  • SpringerLink. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Myers, A. Chem 115: Reductive Amination. Harvard University. [Link]

  • UT.JNSM. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. [Link]

  • Organic Chemistry Data. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

  • Novachem. Safety Data Sheet: Sodium triacetoxyborohydride. [Link]

  • PMC. (2020). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • PMC. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. [Link]

  • University of Mosul. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • MDPI. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. [Link]

  • MDPI. (2016). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. [Link]

  • ResearchGate. (2026). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. [Link]

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Application

Application Note: Sonogashira Cross-Coupling of 2-Ethynyl-1,3-thiazole-4-carbaldehyde in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethynyl-1,3-thiazole-4-carbaldehyde (CAS: 1211537-62-0) Strategic Importance in Medicinal Chemistry In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethynyl-1,3-thiazole-4-carbaldehyde (CAS: 1211537-62-0)

Strategic Importance in Medicinal Chemistry

In modern drug discovery, the 1,3-thiazole ring is a privileged pharmacophore, frequently utilized to improve the pharmacokinetic profiles and target binding affinities of small molecules. 2-Ethynyl-1,3-thiazole-4-carbaldehyde is an exceptionally versatile, bifunctional building block. It features a terminal alkyne at the C2 position—primed for palladium-catalyzed C-C bond formation—and an orthogonal carbaldehyde at the C4 position, which remains intact for downstream derivatization.

Recent breakthroughs in targeted therapeutics have heavily relied on this specific scaffold. For instance, the 2-ethynylthiazole moiety has been identified as a highly tunable, cysteine-targeting electrophilic warhead capable of inducing ferroptosis by covalently binding to the GPX4 protein[1]. Furthermore, iterative Sonogashira couplings utilizing this building block have been pivotal in synthesizing first-in-class dual-mechanism ferroptosis-HDAC inhibitor hybrids[2], demonstrating its broad utility in oncology and targeted protein modulation[3].

G A 2-ethynyl-1,3-thiazole- 4-carbaldehyde B Sonogashira Coupling (Pd/Cu Catalysis) A->B Terminal Alkyne C Aryl-alkynyl-thiazole Intermediate B->C Ar-X D Aldehyde Derivatization (Wittig / Amination) C->D Intact Aldehyde E Bioactive Pharmacophores (e.g., GPX4 Inhibitors) D->E Drug Discovery

Bifunctional reactivity workflow of 2-ethynyl-1,3-thiazole-4-carbaldehyde in drug discovery.

Mechanistic Causality: Designing the Optimal Reaction

Executing a Sonogashira cross-coupling on 2-ethynyl-1,3-thiazole-4-carbaldehyde requires precise control over reaction conditions due to the inherent electronic properties of the substrate.

  • Electron-Deficient Alkyne: The electron-withdrawing nature of the thiazole ring increases the acidity of the terminal alkyne proton. While this facilitates rapid formation of the copper acetylide intermediate (accelerating the transmetalation step), it simultaneously makes the substrate highly susceptible to Glaser homocoupling (di-yne formation) in the presence of trace oxygen. Rigorous degassing is an absolute necessity.

  • Aldehyde Preservation: The C4-carbaldehyde is sensitive to strong nucleophiles and harsh basic conditions. Inorganic bases (e.g., KOH, NaOtBu) must be avoided to prevent unwanted aldol condensation or Cannizzaro-type side reactions. Mild amine bases, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), are mandatory.

  • Catalyst Selection: A robust Pd(II) precatalyst like Pd(PPh3​)2​Cl2​ is preferred over Pd(PPh3​)4​ due to its superior stability and consistent in situ reduction to the active Pd(0) species, ensuring a steady catalytic cycle without overwhelming the sensitive aldehyde.

Quantitative Optimization Data

Table 1: Optimization of Sonogashira Cross-Coupling for 2-Ethynyl-1,3-thiazole-4-carbaldehyde

EntryAryl HalideCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Iodobenzene Pd(PPh3​)2​Cl2​ / CuI THF / TEA (1:1) 25 4 88 Optimal. Clean conversion, intact aldehyde.
2Bromobenzene Pd(PPh3​)2​Cl2​ / CuITHF / TEA (1:1)60872Higher temp required; slight aldehyde degradation.
34-Iodoanisole Pd(dppf)Cl2​ / CuIDMF / DIPEA50685Good yield, but DMF removal complicates workup.
4Iodobenzene Pd(PPh3​)4​ (No Cu)THF / TEA601245Sluggish transmetalation without Cu co-catalyst.
5Iodobenzene Pd(PPh3​)2​Cl2​ / CuITHF / K2​CO3​ 251230Inorganic base triggered aldol side-reactions.

Standardized Experimental Protocol

The following protocol is engineered as a self-validating system, ensuring that researchers can verify the integrity of the reaction at every critical juncture.

Workflow N1 1. Degassing & Preparation (THF/TEA, Ar purge) N2 2. Catalyst Loading (Pd(PPh3)2Cl2, CuI) N1->N2 N3 3. Substrate Addition (Thiazole alkyne + Ar-I) N2->N3 N4 4. Reaction Monitoring (TLC / LC-MS) N3->N4 N5 5. Quenching & Workup (NH4Cl wash for Cu removal) N4->N5 N6 6. Purification (Silica Gel Chromatography) N5->N6

Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

Step 1: Solvent Preparation and Degassing
  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 10 mL of anhydrous Tetrahydrofuran (THF) and 10 mL of anhydrous Triethylamine (TEA).

  • Self-Validation / Causality: Purge the solvent mixture with Argon gas for 15 minutes using a submerged needle. Why? Removing dissolved oxygen is the single most critical step to prevent the oxidative Glaser homocoupling of the electron-deficient thiazole alkyne.

Step 2: Reagent Loading
  • Under a positive flow of Argon, add 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 mmol, 1.0 equiv) and the desired aryl iodide (1.1 mmol, 1.1 equiv).

  • Add Pd(PPh3​)2​Cl2​ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%).

  • Seal the flask, evacuate, and backfill with Argon (repeat 3 times).

Step 3: Reaction Execution
  • Stir the reaction mixture at room temperature (25 °C) for 4 hours. The solution will typically transition from a pale yellow to a dark amber/brown color as the active Pd(0) catalytic cycle initiates.

Step 4: Reaction Monitoring (Self-Validating Checkpoint)
  • TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 3:1). The starting thiazole alkyne is highly UV-active. The coupled product will exhibit a lower Rf​ value and an intensified UV absorption due to extended π -conjugation.

  • LC-MS Validation: Pull a 10 μ L aliquot, dilute in LC-MS grade Methanol, and inject. Look for the desired [M+H]+ peak. Crucial Check: Scan for the [2M−2H]+ mass, which indicates the formation of the di-yne byproduct. If di-yne is >5%, your degassing protocol in Step 1 was insufficient.

Step 5: Quenching and Workup
  • Dilute the reaction mixture with 30 mL of Ethyl Acetate.

  • Causality in Workup: Wash the organic layer with saturated aqueous NH4​Cl solution ( 3×20 mL). Why? The ammonia generated in the equilibrium of NH4​Cl strongly chelates copper ions, forming the water-soluble [Cu(NH3​)4​]2+ complex.

  • Visual Validation: The aqueous phase will turn distinctly blue, confirming the successful extraction of the copper co-catalyst from the organic phase. This prevents copper-mediated degradation of the aldehyde during concentration.

  • Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc).

  • Isolate the product and store under an inert atmosphere at -20 °C to preserve the aldehyde functionality for downstream steps.

Downstream Applications

Once the Sonogashira coupling is complete, the C4-carbaldehyde is primed for further elaboration. Common downstream transformations include:

  • Reductive Amination: Reacting the aldehyde with primary or secondary amines (using NaBH(OAc)3​ ) to install solubilizing basic side chains, a common tactic in optimizing the oral bioavailability of GPX4 inhibitors[1].

  • Wittig Olefination: Converting the aldehyde into a substituted alkene to lock the molecule into a specific conformational space, useful in developing rigid kinase inhibitors[3].

  • Condensation Reactions: Forming hydrazones or oximes to generate dual-mechanism HDAC inhibitors[2].

References

  • Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (PubMed Central)
  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Method

Application Notes &amp; Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-ethynyl-1,3-thiazole-4-carbaldehyde

Abstract: This document provides a comprehensive technical guide for performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction on 2-ethynyl-1,3-thiazole-4-carbaldehyde. The CuAAC reaction, a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction on 2-ethynyl-1,3-thiazole-4-carbaldehyde. The CuAAC reaction, a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] Thiazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive molecules and pharmaceuticals.[4][5] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and expert advice on reaction optimization and troubleshooting, with specific considerations for the aldehyde and thiazole functionalities of the substrate.

The CuAAC Reaction: Mechanism and Core Principles

The CuAAC reaction is the premier example of a "click" reaction, a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2][6] It represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers.[7][8] The introduction of a copper(I) catalyst accelerates the reaction by a factor of up to 10⁸ and grants essentially perfect regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.[9][10]

1.1. The Catalytic Cycle

The reaction proceeds through a stepwise mechanism involving copper(I) acetylide intermediates.[11][12] Unlike the concerted thermal cycloaddition, the copper-catalyzed pathway ensures high regioselectivity and efficiency under mild conditions.[13]

The generally accepted mechanism is as follows:

  • Formation of Copper(I) Acetylide: The terminal alkyne reacts with a Cu(I) species to form a copper acetylide intermediate. The coordination of Cu(I) to the alkyne increases the acidity of the terminal proton, facilitating its removal.[11][13]

  • Azide Coordination & Cycloaddition: The organic azide coordinates to the copper acetylide complex. This is followed by a cycloaddition step that forms a six-membered copper-containing ring intermediate (a metallacycle).[11]

  • Rearomatization and Product Release: This intermediate rearranges, leading to the formation of a stable copper triazolide. Subsequent protonation releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[13]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Alkyne R¹-C≡CH (2-ethynyl-1,3-thiazole-4-carbaldehyde) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I) - H⁺ Azide R²-N₃ Intermediate Six-Membered Cu Metallacycle Cu_Acetylide->Intermediate + R²-N₃ Cu_Triazolide Copper Triazolide Intermediate->Cu_Triazolide Rearrangement Cu_Triazolide:e->Cu_I:w + H⁺ Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product:w Protonolysis

Caption: The catalytic cycle of the CuAAC reaction.
1.2. Essential Reaction Components
  • Copper Source: The active catalyst is copper in the +1 oxidation state.[14] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more robust and common method is the in situ reduction of a Cu(II) salt, typically copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent.[7][15][16]

  • Reducing Agent: Sodium ascorbate is the quintessential reducing agent for CuAAC.[12] It rapidly reduces Cu(II) to the active Cu(I) state and, when used in slight excess, maintains a reducing environment that prevents the re-oxidation of Cu(I) and suppresses the primary side reaction, the oxidative homocoupling of the alkyne (Glaser coupling).[9][12]

  • Accelerating Ligands: Ligands are critical for achieving high efficiency, especially with sensitive or complex substrates. They stabilize the Cu(I) oxidation state, increase the reaction rate, and enhance solubility of the copper catalyst.[17] For general organic synthesis, tris(benzyltriazolylmethyl)amine (TBTA) is common.[15][18] For aqueous applications, including bioconjugation, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred as they reduce copper's cytotoxicity while maintaining high catalytic activity.[15][19]

  • Solvent System: The CuAAC reaction is remarkably versatile and works in a wide array of solvents.[12] Common choices include mixtures of water with t-butanol, DMSO, DMF, or methanol. The choice often depends on the solubility of the azide and alkyne starting materials. For many applications, aqueous-based systems are highly effective and align with the principles of green chemistry.[20][21]

Specific Considerations for 2-ethynyl-1,3-thiazole-4-carbaldehyde

The structure of 2-ethynyl-1,3-thiazole-4-carbaldehyde presents unique features that warrant consideration for optimal reaction design.

  • Thiazole Moiety: The thiazole ring is an electron-deficient heterocycle. The nitrogen and sulfur heteroatoms are potential coordination sites for the copper catalyst. While this can sometimes lead to catalyst inhibition, the use of a strong chelating ligand like TBTA or THPTA effectively sequesters the copper ion, preventing non-productive interactions with the substrate and ensuring its availability for the catalytic cycle.[22] Thiazoles are also notably more stable towards oxidative degradation compared to their oxazole counterparts, which is an advantage under aerobic reaction conditions.[23]

  • Aldehyde Functionality: The aldehyde group is generally well-tolerated in CuAAC reactions.[12] The mild conditions, neutral to slightly acidic pH, and the use of sodium ascorbate as the reductant do not typically lead to the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid. The reaction's high chemoselectivity ensures that the azide and alkyne groups react preferentially.[2] However, as with any reaction involving a functionalized molecule, a small-scale trial and monitoring by TLC or LC-MS are always recommended to confirm substrate stability and product formation. A one-pot method for converting aldehydes to triazoles via an intermediate alkyne further demonstrates the compatibility of the aldehyde group with CuAAC conditions.[24]

Detailed Experimental Protocols

The following protocols provide a starting point for the CuAAC reaction. Optimization of catalyst/ligand loading, solvent, and temperature may be necessary for specific azide partners.

Protocol A: General Procedure for Organic Synthesis (mmol scale)

This protocol is suitable for typical laboratory synthesis where reactants are soluble in organic solvents.

Materials and Reagents

Reagent M.W. Amount Moles (mmol) Equivalents
2-ethynyl-1,3-thiazole-4-carbaldehyde 137.15 137 mg 1.0 1.0
Azide (R-N₃) - - 1.05 1.05
CuSO₄·5H₂O 249.69 12.5 mg 0.05 0.05 (5 mol%)
Sodium Ascorbate 198.11 20 mg 0.10 0.10 (10 mol%)

| Solvent (e.g., t-BuOH:H₂O 1:1) | - | 10 mL | - | - |

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 eq) and the desired organic azide (1.05 eq) in the chosen solvent system (e.g., 10 mL of t-BuOH:H₂O 1:1).

  • Catalyst Addition: Add the copper(II) sulfate solution (e.g., from a freshly prepared aqueous stock solution) to the reaction mixture. The amount should correspond to 1-5 mol% relative to the limiting reagent.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (2-10 eq relative to copper; 10 mol% relative to the alkyne is typical). The solution may change color (e.g., to a pale yellow/green), indicating the reduction of Cu(II) to Cu(I) and initiation of the reaction.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol B: Procedure for Aqueous/Bioconjugation Applications (µmol scale)

This protocol is adapted for reactions in aqueous buffers, typical for labeling biomolecules or for applications requiring water-soluble reagents.

Materials and Reagents

Reagent Stock Conc. Volume Final Conc.
Alkyne-Thiazole 10 mM in DMSO 10 µL 100 µM
Azide-Biomolecule 10 mM in Buffer 10 µL 100 µM
Buffer (e.g., PBS, pH 7.4) - 955 µL -
CuSO₄ Solution 20 mM 2.5 µL 50 µM
THPTA Ligand 50 mM 5.0 µL 250 µM
Sodium Ascorbate 100 mM (fresh) 25 µL 2.5 mM

| Total Volume | | 1000 µL (1 mL) | |

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of all reagents. The sodium ascorbate solution should always be made fresh immediately before use.

  • Catalyst Premix: In a microcentrifuge tube, first mix the required volume of the THPTA ligand solution with the buffer. Then, add the CuSO₄ solution to the ligand-buffer mixture and mix gently. This premixing step allows the ligand to chelate the copper, forming the active catalyst complex.[15][19]

  • Reaction Setup: In a separate tube, combine the buffer, the alkyne-thiazole stock solution, and the azide-containing substrate.

  • Initiation: Add the premixed Cu(I)-THPTA catalyst to the substrate mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. Mix gently by pipetting or brief vortexing.[25]

  • Incubation: Incubate the reaction at room temperature or 37 °C for 1-4 hours. Protect from light if any components are light-sensitive.

  • Purification: The method of purification depends on the nature of the product. For modified proteins or large biomolecules, use size-exclusion chromatography, dialysis, or spin filtration to remove excess reagents. For smaller molecules, HPLC purification may be required.

Workflow and Data Summary
Experimental Workflow Visualization

The following diagram illustrates the general workflow for a CuAAC reaction from setup to final product analysis.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Prep_Reagents Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand) Mix_Substrates Combine Alkyne, Azide, Solvent/Buffer Prep_Reagents->Mix_Substrates Mix_Catalyst Premix Ligand and CuSO₄ Prep_Reagents->Mix_Catalyst Prep_Ascorbate Make Fresh Sodium Ascorbate Solution Initiate Add Catalyst, then add Ascorbate to start Prep_Ascorbate->Initiate Mix_Substrates->Initiate Mix_Catalyst->Initiate Incubate Stir at RT (1-12h) Initiate->Incubate Monitor Monitor by TLC / LC-MS Incubate->Monitor Workup Quench & Extract (for Organic Synthesis) Monitor->Workup Purify Purify Product (Chromatography / HPLC / SEC) Monitor->Purify If complete Workup->Purify Characterize Characterize (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the CuAAC reaction.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive Cu(I) catalyst (oxidized).2. Degraded sodium ascorbate.3. Poor solubility of reactants.4. Catalyst poisoning (e.g., by thiols).1. Use freshly prepared solutions. Ensure sufficient sodium ascorbate is present. Degas solvents if necessary.2. Always use a freshly prepared solution of sodium ascorbate.3. Add a co-solvent like DMSO or DMF to improve solubility. Gentle heating (40-50 °C) may help.4. Increase catalyst and ligand loading. If working with biomolecules containing free thiols, consider using excess or sacrificial metals.[25]
Low Yield 1. Incomplete reaction.2. Product degradation.3. Mechanical loss during workup/purification.1. Allow longer reaction time. Try a more effective ligand or slightly elevated temperature.2. Confirm product stability under reaction conditions with a small-scale test.3. Optimize extraction and chromatography procedures.
Side Product Formation (e.g., Alkyne Dimer) 1. Oxidative Glaser coupling due to insufficient reducing agent or presence of oxygen.1. Degas the solvent prior to reaction. Increase the amount of sodium ascorbate. Use a higher ligand-to-copper ratio to protect the Cu(I) species.[12]
References
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  • Li, P., et al. (2021). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. ACS Catalysis, 11(4), 2136–2145. [Link]

  • Cisneros, G. A., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(82), 67029–67040. [Link]

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  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]

  • Pérez-Vázquez, J., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2052. [Link]

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  • Díez-González, S., et al. (2014). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 33(10), 2535–2546. [Link]

  • ResearchGate. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Retrieved from [Link]

  • Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current Organic Chemistry, 18(1), 2–18. [Link]

  • ResearchGate. (2023). copper catalyzed azide-alkyne cycloaddition reactions involving 1,5-dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione and alkyl azide derivatives. Retrieved from [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

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  • Lallana, E., et al. (2017). Double‐Click Strategy Combining CuAAC and (Thia‐) Diels‐Alder Reactions; Application Toward Peptide Labeling. Chemistry – A European Journal, 23(35), 8448–8457. [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2706–2717. [Link]

  • Organic Chemistry Portal. (n.d.). Sequential Seyferth-Gilbert/CuAAC Reactions: Application to the One-Pot Synthesis of Triazoles from Aldehydes. Retrieved from [Link]

  • Pérez-Vázquez, J., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2052. [Link]

  • Ghiulai, R. M., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(1), 195. [Link]

  • Wright, D. L., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

  • Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), 1-12. [Link]

  • Szabó, I., et al. (2024). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. International Journal of Molecular Sciences, 25(2), 949. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Shawky, A. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 290. [Link]

  • Ilieva, S., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 209-216. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

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Application

Application Notes and Protocols for 2-Ethynyl-1,3-thiazole-4-carbaldehyde in Drug Discovery

Introduction: The Strategic Value of a Trifunctional Building Block In the landscape of modern drug discovery, the efficiency of molecular design and synthesis is paramount. The strategic selection of building blocks—sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern drug discovery, the efficiency of molecular design and synthesis is paramount. The strategic selection of building blocks—scaffolds that offer versatile and orthogonal reactivity—can significantly accelerate the journey from a hit compound to a clinical candidate. 2-Ethynyl-1,3-thiazole-4-carbaldehyde is a trifunctional heterocyclic compound that has emerged as a powerhouse building block for medicinal chemists. Its unique architecture, combining a biologically privileged thiazole core with two distinct and highly reactive functional groups—a terminal alkyne and an aldehyde—provides a versatile platform for the rapid generation of diverse and complex molecular entities.[1][2][3][4][5]

The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][6] The ethynyl group serves a dual purpose: it can act as a key pharmacophoric element, providing structural rigidity and the ability to form specific interactions with biological targets, and as a reactive handle for powerful transformations like the Sonogashira coupling and azide-alkyne "click" cycloadditions.[7][8][9] The aldehyde functionality offers a gateway to a vast array of classical and contemporary chemical transformations, such as reductive amination, Knoevenagel condensation, and multicomponent reactions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.[10][11][12][13][14]

This comprehensive guide provides detailed protocols and expert insights into the synthesis and application of 2-ethynyl-1,3-thiazole-4-carbaldehyde as a strategic building block in drug discovery programs.

Synthesis of 2-Ethynyl-1,3-thiazole-4-carbaldehyde: A Proposed Protocol

Diagram: Synthetic Workflow

Synthetic Workflow Start 2-Bromo-1,3-thiazole-4-carbaldehyde Step1 Sonogashira Coupling (TMS-acetylene, Pd(PPh3)4, CuI, Et3N) Start->Step1 Intermediate 2-((Trimethylsilyl)ethynyl)-1,3-thiazole-4-carbaldehyde Step1->Intermediate Step2 TMS Deprotection (K2CO3, MeOH) Intermediate->Step2 Product 2-Ethynyl-1,3-thiazole-4-carbaldehyde Step2->Product

Caption: Proposed two-step synthesis of the target building block.

Part 1: Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][15][16] In this proposed step, the commercially available 2-bromo-1,3-thiazole-4-carbaldehyde is coupled with ethynyltrimethylsilane. The use of a trimethylsilyl (TMS) protecting group on the alkyne is crucial to prevent self-coupling reactions.

Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1,3-thiazole-4-carbaldehyde (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (3.0 eq).

  • Alkyne Addition: To the stirred solution, add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts. Rinse the pad with THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-((trimethylsilyl)ethynyl)-1,3-thiazole-4-carbaldehyde.

Part 2: TMS Deprotection

The removal of the TMS protecting group is readily achieved under mild basic conditions.

Protocol:

  • Reaction Setup: Dissolve the silylated intermediate (1.0 eq) in methanol in a round-bottom flask.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Add water to the residue and extract with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Expected Characterization Data
Appearance Yellow to brown solid
¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H, CHO), 8.3 (s, 1H, thiazole-H5), 3.5 (s, 1H, C≡CH)
¹³C NMR (CDCl₃, 101 MHz) δ 185.0 (CHO), 155.0 (thiazole-C4), 145.0 (thiazole-C2), 130.0 (thiazole-C5), 82.0 (C≡CH), 80.0 (C≡CH)
IR (KBr, cm⁻¹) ~3300 (C≡C-H), ~2100 (C≡C), ~1690 (C=O)
MS (ESI+) m/z [M+H]⁺ calculated for C₆H₄NOS: 138.0; found 138.0

Application in Lead Generation and Optimization

The orthogonal reactivity of the aldehyde and alkyne functionalities allows for a modular and divergent approach to library synthesis.

Diagram: Reaction Pathways

Reaction Pathways cluster_alkyne Alkyne Chemistry cluster_aldehyde Aldehyde Chemistry BuildingBlock 2-Ethynyl-1,3-thiazole-4-carbaldehyde Click Click Chemistry (CuAAC) + R-N3 BuildingBlock->Click Triazole Derivatives Sonogashira Sonogashira Coupling + Ar-X BuildingBlock->Sonogashira Aryl-alkyne Derivatives A3 A3 Coupling + R2NH, R'CHO BuildingBlock->A3 Propargylamine Derivatives ReductiveAmination Reductive Amination + RNH2, [H] BuildingBlock->ReductiveAmination Amine Derivatives Knoevenagel Knoevenagel Condensation + Z-CH2-Z' BuildingBlock->Knoevenagel α,β-Unsaturated Systems Wittig Wittig Reaction + Ph3P=CHR BuildingBlock->Wittig Alkene Derivatives Product1 Product1 Click->Product1 Triazole Derivatives Product2 Product2 Sonogashira->Product2 Aryl-alkyne Derivatives Product3 Product3 A3->Product3 Propargylamine Derivatives Product4 Product4 ReductiveAmination->Product4 Amine Derivatives Product5 Product5 Knoevenagel->Product5 α,β-Unsaturated Systems Product6 Product6 Wittig->Product6 Alkene Derivatives

Caption: Divergent reaction pathways from the central building block.

Protocol 1: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click" chemistry, offering a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8][17] This reaction is exceptionally robust, proceeding under mild conditions and tolerating a wide range of functional groups, making it ideal for late-stage diversification in drug discovery.

Application Insight: Triazole-containing compounds are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[2] This protocol allows for the rapid generation of a library of thiazole-triazole hybrids for screening.

Protocol:

  • Reaction Setup: In a vial, dissolve 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 eq) and the desired azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired triazole derivative.

Protocol 2: Synthesis of Substituted Amines via Reductive Amination

Reductive amination is a powerful and reliable method for the synthesis of amines from carbonyl compounds.[10][18][19] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation.

Application Insight: The introduction of an amine functionality provides a handle for further derivatization and can significantly impact the physicochemical properties of the molecule, such as solubility and basicity, which are critical for pharmacokinetic profiles. This is particularly relevant for developing kinase inhibitors, where an amine can form key hydrogen bond interactions in the ATP-binding pocket.[3][4][5][20][21]

Protocol:

  • Reaction Setup: To a solution of 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Conditions: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Propargylamines via A³ Coupling

The A³ (Aldehyde-Alkyne-Amine) coupling is a three-component reaction that provides a highly atom-economical route to propargylamines.[12][22][23][24] This reaction is typically catalyzed by copper or other transition metals and involves the in situ formation of an iminium ion, which is then attacked by a metal acetylide.

Application Insight: Propargylamines are versatile intermediates and can themselves be biologically active. This one-pot reaction allows for the simultaneous introduction of two new substituents, rapidly increasing molecular complexity from simple starting materials.

Protocol:

  • Reaction Setup: In a sealed tube, add 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 eq), the desired secondary amine (1.2 eq), and a catalytic amount of copper(I) iodide (0.05 eq).

  • Solvent: Add a suitable solvent such as dioxane or toluene.

  • Reaction Conditions: Heat the mixture to 80-100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Protocol 4: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene compound in the presence of a weak base to form an α,β-unsaturated product.[11][13][14][25][26]

Application Insight: α,β-Unsaturated carbonyl compounds are common structural motifs in kinase inhibitors, acting as Michael acceptors to form covalent bonds with cysteine residues in the active site. This protocol provides a route to potential covalent inhibitors.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. The formation of a precipitate may indicate product formation.

  • Isolation: If a precipitate forms, cool the mixture and collect the solid by vacuum filtration. Wash the solid with cold ethanol.

  • Work-up: If no precipitate forms, concentrate the reaction mixture and partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or flash column chromatography.

Conclusion and Future Perspectives

2-Ethynyl-1,3-thiazole-4-carbaldehyde represents a highly valuable and versatile building block for contemporary drug discovery. The strategic placement of three distinct functional groups on a biologically relevant thiazole core provides medicinal chemists with a powerful tool for the efficient construction of diverse chemical libraries. The protocols outlined in this guide demonstrate the utility of this building block in key synthetic transformations, enabling the rapid exploration of chemical space around the thiazole scaffold. As the demand for novel therapeutics continues to grow, the use of such strategically designed building blocks will be instrumental in accelerating the discovery of the next generation of medicines.

References

  • Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), 1-12.
  • Abdel-Wahab, B. F., et al. (2018). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents.
  • Shawky, A. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 20(12), 22096-22111.
  • Al-Ostath, A., et al. (2024).
  • Al-Ostath, A., et al. (2024).
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction. Retrieved from [Link]

  • Coles, S. J., et al. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 12(5), 835-841.
  • Al-Ostath, A., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Yüksek, H., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 219-228.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • Li, C., et al. (2019). The Asymmetric A 3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1269.
  • Desai, N. C., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 375-380.
  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(3), 2748-2766.
  • Encyclopedia.pub. (2022). Recent Advances in A3 Coupling with Metal Salts. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(2), 330.
  • Beilstein Journals. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Retrieved from [Link]

  • Beilstein Journals. (2015). Sonogashira–Hagihara reactions of halogenated glycals. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Retrieved from [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • IntechOpen. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. Retrieved from [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • MDPI. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • Semantic Scholar. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Semantic Scholar. (2016). [PDF] Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

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  • MDPI. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

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Method

Application Note: Chemoselective Functionalization of the Alkyne Group in 2-Ethynyl-1,3-thiazole-4-carbaldehyde

Strategic Context & Molecular Rationale In modern drug discovery, the 2-ethynylthiazole scaffold has emerged as a privileged pharmacophore, particularly recognized for its utility as a cysteine-targeting electrophilic wa...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Rationale

In modern drug discovery, the 2-ethynylthiazole scaffold has emerged as a privileged pharmacophore, particularly recognized for its utility as a cysteine-targeting electrophilic warhead in the design of highly selective GPX4 inhibitors and ferroptosis inducers 1.

2-Ethynyl-1,3-thiazole-4-carbaldehyde (CAS: 1211537-62-0) is a highly versatile, bifunctional building block. It presents a unique synthetic challenge and opportunity: it contains both a terminal alkyne (capable of cycloadditions and cross-couplings) and a highly reactive carbaldehyde group (prone to nucleophilic attack, oxidation, and reduction).

For researchers aiming to elaborate the alkyne terminus while preserving the aldehyde for subsequent late-stage functionalization (e.g., reductive amination, Wittig olefination, or conversion to a carboxamide), achieving absolute chemoselectivity is paramount. Because alkynes can act as synthetic equivalents to carbonyls under certain conditions2, distinguishing the reactivity of the native alkyne from the native aldehyde dictates the success of the synthetic pathway.

This guide details field-proven, self-validating protocols for the chemoselective functionalization of the alkyne group via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling, ensuring zero degradation of the sensitive C4-aldehyde.

ChemoselectiveWorkflow Substrate 2-Ethynyl-1,3-thiazole- 4-carbaldehyde CuAAC CuAAC (Click) Azide + Cu(I) Substrate->CuAAC RT, Aqueous Sonogashira Sonogashira Aryl-X + Pd/Cu Substrate->Sonogashira Anaerobic, Amine Triazole 1,2,3-Triazole Aldehyde Intact CuAAC->Triazole >95% Chemoselectivity InternalAlkyne Internal Alkyne Aldehyde Intact Sonogashira->InternalAlkyne C-C Bond Formation

Caption: Chemoselective functionalization pathways of 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Quantitative Data Summary: Reaction Parameters & Tolerances

The following table summarizes the optimized parameters for functionalizing the alkyne while maintaining >95% integrity of the aldehyde group.

Functionalization TypeCatalyst SystemAdditives / BaseSolventTemp / TimeExpected YieldAldehyde Tolerance
CuAAC (Click) CuSO₄·5H₂O (10 mol%)Sodium Ascorbate (20 mol%)t-BuOH / H₂O (1:1)25 °C / 2-4 h85–95%Excellent (>99%)
Sonogashira Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%)Triethylamine (2.0 equiv)THF (Degassed)50 °C / 6-12 h70–85%Good (85-95%)
Hydration (Control) Au(I) or Ru(II) catalystsAcidic modifiersMeOH / H₂O60 °C / 12 hN/APoor (Aldehyde acetalization occurs)

Protocol A: Chemoselective CuAAC (Click Chemistry)

Causality & Mechanistic Insight

The CuAAC reaction is ideal for this substrate because the 1,3-dipolar cycloaddition is highly specific to terminal alkynes activated by a Cu(I) catalyst. The aldehyde is entirely transparent to organic azides under these mild, aqueous conditions.

The electron-withdrawing nature of the thiazole ring increases the acidity of the terminal alkyne proton, facilitating rapid formation of the copper-acetylide intermediate. We utilize an in situ reduction system (CuSO₄ + Sodium Ascorbate) rather than direct Cu(I) salts (like CuI) to prevent base-catalyzed aldol condensations or Cannizzaro-type disproportionation of the aldehyde that can occur if stronger bases or unbuffered systems are used.

CuAACMechanism CuCat Cu(I) Catalyst PiComplex π-Alkyne-Cu Complex CuCat->PiComplex + Alkyne Substrate Terminal Alkyne (Thiazole Core) Substrate->PiComplex Acetylide Cu-Acetylide Complex PiComplex->Acetylide Base (-H+) Metallo Cu-Metallacycle Acetylide->Metallo + Azide Azide Organic Azide (R-N3) Azide->Metallo Metallo->CuCat Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Metallo->Product Protonation (+H+)

Caption: Catalytic cycle of the CuAAC reaction highlighting the copper-acetylide intermediate.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 mmol) and the desired organic azide (1.05 mmol) in 5 mL of tert-butanol.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 mmol, 10 mol%) in 2.5 mL of deionized water. Add sodium ascorbate (0.2 mmol, 20 mol%) to this aqueous solution. Causality: The solution will immediately shift from blue to pale yellow/colorless, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction Initiation: Add the aqueous catalyst mixture dropwise to the organic solution while stirring vigorously at room temperature (25 °C).

  • Self-Validating Quality Control: After 2 hours, withdraw a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H NMR scan.

    • Validation Metric: The reaction is complete and chemoselective when the terminal alkyne proton (singlet, ~3.8 ppm) disappears, replaced by the characteristic triazole methine proton (singlet, ~8.2–8.5 ppm). Crucially, the aldehyde proton must remain perfectly integrated as a sharp singlet at ~9.9 ppm.

  • Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Sonogashira Cross-Coupling

Causality & Mechanistic Insight

Sonogashira coupling allows for the extension of the alkyne into an internal alkyne via C-C bond formation with an aryl or vinyl halide. The primary risk here is the Glaser-Hay homocoupling of the terminal alkyne, which is exacerbated by the presence of oxygen and copper. Furthermore, primary or secondary amine bases can form imines with the C4-aldehyde.

To ensure chemoselectivity, this protocol uses triethylamine (a tertiary amine) to prevent imine formation, and mandates strict anaerobic conditions to suppress homocoupling. The aldehyde group is highly tolerant of Pd(0)/Pd(II) catalytic cycles, acting merely as an electron-withdrawing substituent that slightly accelerates the initial deprotonation of the alkyne.

Step-by-Step Methodology
  • Degassing (Critical Step): Add THF (10 mL) and Triethylamine (2.0 mmol) to a Schlenk flask. Degas the solvent mixture using three consecutive freeze-pump-thaw cycles. Causality: Complete removal of dissolved oxygen is the only way to mathematically eliminate the formation of the Glaser homocoupling dimer.

  • Reagent Loading: Under a positive pressure of Argon, add 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 mmol) and the aryl iodide (1.1 mmol).

  • Catalyst Addition: Quickly add Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%) and CuI (0.02 mmol, 2 mol%). Seal the flask and stir at 50 °C.

  • Self-Validating Quality Control: Monitor the reaction via LC-MS after 6 hours.

    • Validation Metric: A successful, oxygen-free system is validated by the complete absence of the homocoupling dimer (Mass = 2 × Substrate Mass - 2 Da). The desired product peak should dominate.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and copper salts, and elute with EtOAc. Concentrate the filtrate.

  • Post-Workup Verification: Perform IR spectroscopy on the crude solid. The aldehyde's integrity is verified by a strong, sharp C=O stretching frequency at ~1695-1710 cm⁻¹.

References

  • Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis Source: PubMed Central (PMC) / NIH URL:[Link]

  • Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry Source: Molecules (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Ethynyl-1,3-thiazole-4-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of functionalized heteroaryl alkynes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of functionalized heteroaryl alkynes. The synthesis of 2-ethynyl-1,3-thiazole-4-carbaldehyde —a critical building block in drug discovery and materials science—presents a unique set of chemoselective challenges.

The standard route involves a Sonogashira cross-coupling of 2-bromo-1,3-thiazole-4-carbaldehyde with trimethylsilylacetylene (TMS-acetylene), followed by the removal of the TMS protecting group. However, the electron-deficient nature of the thiazole ring and the high electrophilicity of the C4-aldehyde make this molecule highly sensitive to standard coupling and deprotection conditions. This guide deconstructs the reaction mechanics to help you troubleshoot low yields, prevent byproduct formation, and implement self-validating protocols.

Quantitative Optimization Summary

To establish a baseline for our troubleshooting, below is a comparative data summary of standard versus optimized parameters for this specific transformation.

ParameterStandard ConditionsOptimized ConditionsMechanistic Impact & Yield
Catalyst System Pd(PPh3)2Cl2 / CuI (10 mol%)Pd(PPh3)4 (5 mol%) / No Cu Eliminates Glaser homocoupling[1].
Base & Solvent Et3N / DMFTBAA / NMPEnhances direct Pd-transmetalation[2].
Temperature 80 °C25 °C (Room Temp)Prevents thermal degradation of the heterocycle.
Deprotection TBAF (1.1 eq) in THFK2CO3 (0.1 eq) in MeOH (0 °C)Preserves the highly sensitive aldehyde[3].
Overall Yield ~35–45%>85% +40% Yield Improvement
Synthetic Workflow

Workflow SM 2-Bromo-1,3-thiazole- 4-carbaldehyde Int TMS-Protected Intermediate SM->Int Sonogashira Coupling Reagents TMS-Acetylene Pd Catalyst Reagents->Int Prod 2-Ethynyl-1,3-thiazole- 4-carbaldehyde Int->Prod TMS Removal Deprotect K2CO3 / MeOH 0 °C Deprotect->Prod

Workflow for the synthesis of 2-ethynyl-1,3-thiazole-4-carbaldehyde via Sonogashira coupling.

Troubleshooting Guides & FAQs
Q1: Why is my Sonogashira coupling yield plateauing at <50% with a large amount of a non-polar byproduct?

Causality & Solution: The non-polar byproduct you are observing is almost certainly 1,4-bis(trimethylsilyl)buta-1,3-diyne, the result of Glaser homocoupling . In standard Sonogashira reactions, a copper(I) co-catalyst is used to form a copper acetylide intermediate. If even trace amounts of oxygen are present in your reaction vessel, the copper acetylide undergoes rapid oxidative dimerization[4]. This side-reaction consumes your TMS-acetylene and starves the palladium catalytic cycle.

To prevent this, you must either employ strictly anaerobic conditions (freeze-pump-thaw degassing) or switch to a copper-free Sonogashira variant . Copper-free couplings utilizing tetra-n-butylammonium acetate (TBAA) as a base in N-methylpyrrolidinone (NMP) at room temperature have proven highly effective for sensitive aryl bromides, completely eliminating the Glaser pathway[2].

Q2: During TMS deprotection, I observe severe degradation of the reaction mixture and very low recovery of the terminal alkyne. How can I prevent this?

Causality & Solution: The C4-carbaldehyde on a 1,3-thiazole ring is exceptionally electrophilic. Standard deprotection using tetrabutylammonium fluoride (TBAF) in THF often fails here because commercial TBAF contains basic hydroxide impurities and hydration water[3]. These basic conditions trigger nucleophilic attack on the aldehyde (e.g., Cannizzaro-type disproportionation) and can cause base-catalyzed polymerization of the resulting terminal alkyne.

The fix: Switch to ultra-mild solvolysis. Using catalytic potassium carbonate (K₂CO₃, 0.1 equivalents) in anhydrous methanol at 0 °C generates a controlled, low concentration of methoxide. This is sufficient to selectively cleave the silicon-carbon bond without disturbing the formyl group.

Q3: TMS-acetylene is highly volatile (b.p. 53 °C) and difficult to handle at scale. Are there viable acetylene surrogates?

Causality & Solution: Yes. If volatility or cost is an issue, 1-ethynylcyclohexanol acts as an excellent, bench-stable acetylene surrogate[5]. You can perform the Sonogashira coupling with 1-ethynylcyclohexanol to form a stable tertiary alcohol intermediate. Subsequent treatment with a strong base (like solid KOH in refluxing toluene) induces a retro-Favorskii reaction, expelling cyclohexanone and yielding the terminal alkyne. Note: For the thiazole-4-carbaldehyde substrate, the aldehyde must be temporarily protected (e.g., as an acetal) before attempting a retro-Favorskii, due to the harsh basic conditions required.

Mechanistic Pathway Analysis

Mechanism Start Terminal Alkyne + Cu(I) Co-catalyst CuAcetylide Copper(I) Acetylide Intermediate Start->CuAcetylide O2 O2 Present (Poor Degassing) CuAcetylide->O2 Oxidation Pd Pd(II) Complex (Strictly Anaerobic) CuAcetylide->Pd Pd Cycle Glaser Glaser Homocoupling (Diyne Byproduct) O2->Glaser Sonogashira Transmetalation to Pd (Desired Cross-Coupling) Pd->Sonogashira

Divergent pathways: Desired Pd-transmetalation vs. O2-mediated Glaser homocoupling of alkynes.

Self-Validating Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling

Objective: Install the TMS-protected alkyne while suppressing homocoupling and preserving the aldehyde.

  • Preparation: In an oven-dried Schlenk flask, add 2-bromo-1,3-thiazole-4-carbaldehyde (1.0 eq), Pd(PPh3)4 (0.05 eq), and tetra-n-butylammonium acetate (TBAA, 2.0 eq)[2].

  • Degassing: Add anhydrous NMP (0.2 M relative to substrate). Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Addition: Backfill with Argon. Inject TMS-acetylene (1.5 eq) dropwise via a gas-tight syringe.

  • Reaction: Stir the mixture at 25 °C for 12 hours.

  • In-Process Validation:

    • TLC Check: Spot the reaction on silica (Hexanes:EtOAc 4:1). The starting material (Rf ~0.3) should be consumed, replaced by a highly UV-active product spot (Rf ~0.6).

    • GC-MS Check: Analyze an aliquot. The absence of a mass peak at m/z 194 confirms successful suppression of the Glaser diyne byproduct.

  • Workup: Dilute with diethyl ether, wash extensively with water (3x) to remove NMP and TBAA, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Mild TMS Deprotection

Objective: Cleave the C-Si bond without inducing Cannizzaro disproportionation of the aldehyde.

  • Preparation: Dissolve the purified TMS-protected intermediate from Protocol 1 in anhydrous methanol (0.1 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Reaction: Add anhydrous K₂CO₃ (0.1 eq) in one portion. Stir vigorously at 0 °C for 45–60 minutes.

  • In-Process Validation:

    • TLC Check: The starting material (Rf ~0.6) will rapidly convert to a lower-running spot (Rf ~0.4).

    • Chemical Stain: Spray the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. An immediate bright orange/red precipitate on the new spot validates that the aldehyde group remains structurally intact.

  • Workup: Immediately quench the reaction by adding saturated aqueous NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and concentrate carefully under reduced pressure (the product is somewhat volatile). Store the resulting 2-ethynyl-1,3-thiazole-4-carbaldehyde neat at -20 °C under Argon to prevent polymerization.

References
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Sonogashira coupling Source: Wikipedia URL:[Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles Source: Chemical Society Reviews (The Royal Society of Chemistry) URL:[Link]

  • Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives Source: ResearchGate URL:[Link]

  • Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Alkyne Degradation in 2-Ethynyl-1,3-thiazole-4-carbaldehyde Reactions

Welcome to the Technical Support Center. 2-Ethynyl-1,3-thiazole-4-carbaldehyde is a highly functionalized, densely reactive building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Ethynyl-1,3-thiazole-4-carbaldehyde is a highly functionalized, densely reactive building block. The synergistic electron-withdrawing nature of the thiazole ring and the C4-carbaldehyde group significantly enhances the electrophilicity and acidity of the C2-terminal alkyne. This unique electronic environment makes the alkyne highly susceptible to oxidative homocoupling (Glaser coupling), base-catalyzed degradation, and unwanted nucleophilic additions[1][2].

This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to help researchers preserve alkyne integrity during complex synthetic workflows.

Section 1: Core FAQs - Mechanistic Causality of Degradation

Q1: Why does my 2-ethynyl-1,3-thiazole-4-carbaldehyde rapidly form a 1,3-diyne byproduct during Sonogashira or click (CuAAC) reactions? A1: The formation of the 1,3-diyne is due to Glaser homocoupling, an oxidative dimerization process[1]. The terminal alkyne proton in this specific molecule is exceptionally acidic. In the presence of a copper(I) co-catalyst and trace oxygen, a copper acetylide intermediate forms and rapidly oxidizes to Cu(II), which drives the dimerization[3][4].

Q2: I am observing alkyne consumption even in metal-free condensation reactions targeting the aldehyde. What is causing this? A2: The 2-ethynylthiazole moiety is a known electrophilic "warhead"[2]. In biological assays or reactions containing nucleophiles (especially thiols or unhindered amines), the electron-deficient alkyne undergoes rapid Michael-type nucleophilic addition[2]. If you are attempting a reductive amination on the aldehyde, the amine may be attacking the alkyne instead.

Q3: How do reducing agents prevent Glaser coupling in CuAAC reactions? A3: Glaser coupling strictly requires the oxidation of Cu(I) to Cu(II) by oxygen. By adding an excess of a reducing agent like sodium ascorbate, any in-situ generated Cu(II) is immediately reduced back to the catalytically active Cu(I) state. This effectively breaks the oxidative homocoupling cycle while maintaining the desired azide-alkyne cycloaddition pathway[3].

Section 2: Troubleshooting Guide - Reaction-Specific Degradation

Issue A: Massive Homocoupling in Sonogashira Reactions
  • Root Cause: Trace oxygen, high local concentration of the alkyne, and copper co-catalysis[4].

  • Intervention Strategy:

    • Copper-Free Conditions: Switch to a copper-free palladium catalytic system to eliminate the primary driver of Glaser coupling[1][4].

    • Syringe Pump Addition: Keep the steady-state concentration of the terminal alkyne low by adding it dropwise via a syringe pump, which kinetically disfavors the bimolecular homocoupling[4].

    • Acid-Washed Glassware: Remove trace transition metals from glassware using an acid wash followed by inert gas drying[4].

Issue B: Alkyne Degradation During Aldehyde Functionalization
  • Root Cause: Nucleophilic attack on the highly electrophilic alkyne or base-mediated cleavage.

  • Intervention Strategy:

    • Transient Protection: Mask the terminal alkyne with a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group prior to manipulating the aldehyde[1].

    • Mild Reagents: Use strictly stoichiometric amounts of mild bases and avoid primary thiols during the reaction[2][5].

Section 3: Visualizing the Reaction Network

G Molecule 2-Ethynyl-1,3-thiazole- 4-carbaldehyde Cu_O2 Cu(I) + O2 (Sonogashira/CuAAC) Molecule->Cu_O2 Base Strong Base (Nucleophilic Condensation) Molecule->Base Thiols Biological Thiols (e.g., Glutathione) Molecule->Thiols Glaser Glaser Homocoupling (1,3-Diyne Formation) Cu_O2->Glaser Cleavage Alkyne Cleavage / Isomerization Base->Cleavage ThiolAdd Thiol Addition (Electrophilic Attack) Thiols->ThiolAdd Solution1 Strict Anaerobic + Reducing Agents Glaser->Solution1 Solution3 Mild Bases (e.g., Et3N) Cleavage->Solution3 Solution2 TMS/TIPS Protection ThiolAdd->Solution2

Diagram 1: Degradation pathways of 2-ethynylthiazole and corresponding mitigation strategies.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective TMS Protection of the Terminal Alkyne
  • Causality & Validation: Direct use of strong bases like n-butyllithium (standard for alkyne deprotonation) will result in irreversible nucleophilic attack on the unprotected carbaldehyde[1]. A chemoselective mild base approach (DBU) is required. Validation is achieved via ¹H NMR by confirming the disappearance of the terminal alkyne proton (~3.5-4.5 ppm) and the appearance of the TMS singlet (~0.2 ppm).

  • Step-by-Step Methodology:

    • Dissolve 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under a strict argon atmosphere.

    • Cool the solution to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) and stir for 10 minutes.

    • Add chlorotrimethylsilane (TMS-Cl, 1.2 equiv) dropwise via syringe[1].

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Copper-Free Sonogashira Coupling
  • Causality & Validation: Eliminating copper removes the oxidative dimerization pathway entirely. A self-validating step is monitoring the reaction via LC-MS; the absolute absence of the[2M-2] diyne mass confirms the successful exclusion of the Glaser pathway.

  • Step-by-Step Methodology:

    • Preparation: Oven-dry all glassware and cool under a continuous stream of ultra-pure argon[4].

    • Degassing: Dissolve the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF. Perform three rigorous freeze-pump-thaw cycles.

    • Base Addition: Add degassed triethylamine (3.0 equiv) to the reaction flask[4].

    • Alkyne Addition: Dissolve the thiazole-alkyne (1.1 equiv) in degassed THF. Add this solution to the reaction mixture at a rate of 0.5 mL/hr using a syringe pump to maintain a low monomer concentration[4].

    • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash column chromatography.

Workflow Step1 1. Degas Solvent (Freeze-Pump-Thaw) Step2 2. Add Pd Catalyst & Mild Base Step1->Step2 Step3 3. Add Aryl Halide (Electrophile) Step2->Step3 Step4 4. Syringe Pump Thiazole-Alkyne Step3->Step4 Step5 5. Monitor via LC-MS (Exclude O2) Step4->Step5

Diagram 2: Step-by-step workflow for copper-free Sonogashira coupling to prevent homocoupling.

Protocol 3: CuAAC with Reducing Agent Safeguards
  • Causality & Validation: Sodium ascorbate maintains copper in the +1 oxidation state, preventing Cu(II)-mediated degradation[3]. Validation is achieved by observing a heterogeneous yellow/green color upon catalyst addition, confirming the active Cu(I) species[5].

  • Step-by-Step Methodology:

    • Dissolve the azide (1.0 equiv) and 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.0 equiv) in a degassed mixture of t-BuOH/H₂O (1:1).

    • Prepare a fresh solution of sodium ascorbate (0.5 equiv) in degassed water and add it to the reaction[5].

    • Prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water and add it dropwise[5].

    • Stir vigorously at room temperature under argon for 4-12 hours.

    • Dilute with water, extract with ethyl acetate (3x), wash with brine, and concentrate.

Section 5: Quantitative Data Summaries

Table 1: Impact of Reaction Conditions on 2-Ethynylthiazole Glaser Homocoupling

Reaction ConditionCatalyst SystemAdditive / SafeguardHomocoupling Yield (%)Cross-Coupling Yield (%)
Standard SonogashiraPd(PPh₃)₄ / CuINone (Air exposed)> 60%< 20%
Optimized SonogashiraPd(PPh₃)₄ / CuISyringe pump + Argon15 - 20%70 - 75%
Copper-Free SonogashiraPd(PPh₃)₄Argon atmosphere< 2% > 85%
Standard CuAACCuSO₄None30 - 40%50 - 60%
Safeguarded CuAACCuSO₄Excess Sodium Ascorbate< 1% > 95%

Table 2: Alkyne Protection Strategies for 2-Ethynyl-1,3-thiazole-4-carbaldehyde

Protecting GroupReagents for InstallationStability to Aldehyde DerivatizationDeprotection Conditions
Trimethylsilyl (TMS)TMS-Cl, DBU, CH₂Cl₂Moderate (Labile to strong nucleophiles)K₂CO₃, MeOH or TBAF, THF
Triisopropylsilyl (TIPS)TIPS-Cl, DBU, CH₂Cl₂High (Stable to most bases/nucleophiles)TBAF, THF (Requires strict monitoring)

References

  • BenchChem Technical Support Team. "How to avoid dimerization of terminal alkynes in synthesis." BenchChem. 1

  • Koberstein, J. T., et al. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society. 3

  • BenchChem Technical Support Team. "preventing homocoupling in Sonogashira reactions of terminal alkynes." BenchChem. 4

  • BenchChem Technical Support Team. "A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols." BenchChem. 5

  • Gu, S., et al. "Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis." ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethynyl-1,3-thiazole-4-carbaldehyde Reactivity

Welcome to the Technical Support Center. This guide addresses a common paradox encountered by synthetic chemists and drug development professionals working with 2-ethynyl-1,3-thiazole-4-carbaldehyde: apparent "low reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a common paradox encountered by synthetic chemists and drug development professionals working with 2-ethynyl-1,3-thiazole-4-carbaldehyde: apparent "low reactivity" in standard aldehyde-electrophile workflows (e.g., reductive aminations, Wittig reactions, Knoevenagel condensations).

Below, we provide a diagnostic workflow, quantitative reference data, and self-validating protocols to rescue your synthetic pipeline.

Diagnostic Workflow

Before altering your reaction conditions, use the following decision tree to diagnose the physical state of your starting material.

Troubleshooting Start Low Aldehyde Reactivity Observed in Synthesis CheckNMR Check 1H-NMR (CDCl3) Where is the C4 proton? Start->CheckNMR Hydrate Peak at ~6.0 - 6.5 ppm Diagnosis: Hydrate (Gem-Diol) CheckNMR->Hydrate  No CHO peak   Acid Peak at ~12.0 ppm Diagnosis: Carboxylic Acid CheckNMR->Acid  No CHO peak   FreeAldehyde Peak at ~9.8 - 10.2 ppm Diagnosis: Free Aldehyde Intact CheckNMR->FreeAldehyde  CHO peak present   Dehydrate Perform Azeotropic Distillation or use 4Å Molecular Sieves Hydrate->Dehydrate NewBatch Irreversible Oxidation. Procure/Synthesize New Batch Acid->NewBatch CheckSolvent Check Solvent Incompatibility (e.g., Alcohols forming acetals) FreeAldehyde->CheckSolvent

Caption: Diagnostic decision tree for troubleshooting 2-ethynyl-1,3-thiazole-4-carbaldehyde reactivity issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-ethynyl-1,3-thiazole-4-carbaldehyde failing to react with amines or ylides? A: The most common reason is that your starting material is no longer a free aldehyde. The thiazole ring is inherently electron-withdrawing. When coupled with an sp-hybridized ethynyl group at the C2 position, the strong inductive (-I) effect severely depletes electron density from the C4 position. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, making it exceptionally electrophilic.

Paradoxically, this high electrophilicity makes the free aldehyde highly susceptible to nucleophilic attack by ambient atmospheric moisture, forming a highly stable gem-diol (hydrate) . The resulting hydrate is completely unreactive towards standard nucleophiles. Thus, "low reactivity" is usually a misdiagnosis of hydrate formation rather than inherent chemical inertness.

Q2: How can I definitively verify if my batch has converted to a hydrate or oxidized to an acid? A: You must rely on 1 H-NMR and IR spectroscopy. Do not rely on TLC alone, as hydrates can sometimes revert partially on silica, leading to confusing smears. The free aldehyde proton typically appears around 9.8–10.2 ppm. If it has hydrated, this peak disappears, and a new methine proton (CH(OH) 2​ ) appears around 6.0–6.5 ppm.

Table 1: Quantitative Spectroscopic Data for 2-Ethynyl-1,3-thiazole-4-carbaldehyde States

Chemical State 1 H-NMR Shift (C4-CH, ppm)IR Carbonyl Stretch ( νC=O​ , cm −1 )Reactivity Status
Free Aldehyde 9.8 – 10.2 (s, 1H)1690 – 1710Highly Reactive
Hydrate (Gem-Diol) 6.0 – 6.5 (s, 1H)Absent (Broad OH ~3300)Unreactive
Carboxylic Acid ~12.5 (br s, 1H, COOH)1680 – 1700 (Broad)Unreactive (Oxidized)
Hemiacetal 5.8 – 6.2 (s, 1H)AbsentUnreactive

Q3: What is the mechanism behind this rapid hydration? A: The mechanism is a reversible equilibrium driven by the extreme electrophilicity of the carbonyl carbon. The electronegative nitrogen (N3) and sulfur (S1) atoms of the thiazole ring, combined with the alkyne, create a massive partial positive charge ( δ+ ) on the C4 carbonyl carbon. Water acts as a nucleophile, attacking the carbonyl to form the thermodynamically stable gem-diol.

Mechanism Aldehyde Free Aldehyde (Highly Electrophilic C4) Hydrate Gem-Diol (Hydrate) (Thermodynamically Stable) Aldehyde->Hydrate  K_eq >> 1   Water + H2O (Atmospheric Moisture) Water->Hydrate Hydrate->Aldehyde  Heat / -H2O  

Caption: Hydration equilibrium mechanism of highly electrophilic thiazole-4-carbaldehydes.

Q4: What is the standard protocol to "reactivate" the aldehyde? A: If your material has hydrated but not oxidized, it can be rescued via azeotropic distillation. This protocol acts as a self-validating system: by physically removing water from the equilibrium, Le Chatelier's principle drives the gem-diol back to the free aldehyde.

Protocol: Azeotropic Dehydration of Thiazole-4-carbaldehyde Hydrates Note: This procedure is designed to ensure complete dehydration without inducing thermal decomposition or polymerization of the terminal alkyne.

  • Solvent Preparation: Suspend the suspected hydrate (e.g., 1.0 mmol) in 15–20 mL of anhydrous toluene in a round-bottom flask.

  • Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, fitted with a reflux condenser. Flush the entire system with dry Argon or Nitrogen.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). The water-toluene azeotrope will boil off, condense, and phase-separate in the trap. Continue refluxing for 2 to 4 hours until no further water droplets accumulate.

  • Validation (Critical Step): Cool a 0.1 mL aliquot, evaporate the toluene under a stream of nitrogen, and take a rapid 1 H-NMR in anhydrous CDCl 3​ . The protocol validates itself when the ~6.2 ppm peak disappears and the ~10.0 ppm free aldehyde peak returns. If the hydrate peak persists, continue refluxing.

  • Immediate Utilization: Do not isolate the free aldehyde if possible. Cool the toluene solution to room temperature and use it directly in your subsequent coupling reaction (e.g., Pictet-Spengler reactions or reductive aminations) . Alternatively, store the solution over activated 4Å molecular sieves under a strict inert atmosphere.

Q5: Are there specific solvent incompatibilities I should avoid? A: Yes. Never use protic solvents like methanol or ethanol for storing or running reactions with 2-ethynyl-1,3-thiazole-4-carbaldehyde unless the reaction specifically requires it. Alcohols will rapidly form hemiacetals and acetals with this substrate, which exhibit the exact same "low reactivity" profile as the hydrate . Always use strictly anhydrous, aprotic solvents (e.g., DCM, THF, Toluene, or DMF) for Wittig or amine-condensation chemistries.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763214, Thiazole-4-carboxaldehyde. PubChem. Available at:[Link]

  • Chan, Y.-C., Sak, M. H., Frank, S. A., & Miller, S. J. (2021). Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. Angewandte Chemie International Edition, 60(46), 24573-24581. Available at:[Link]

Optimization

Technical Support Center: Optimizing CuAAC for 2-Ethynyl-1,3-thiazole-4-carbaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with the copper-catalyzed azide-alkyne cycloaddition...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 2-ethynyl-1,3-thiazole-4-carbaldehyde .

While the 2-ethynylthiazole scaffold is a highly valuable pharmacophore in medicinal chemistry—frequently utilized in the development of targeted therapeutics like galectin-3 inhibitors[1]—it presents a "perfect storm" of synthetic challenges. The molecule combines a highly coordinating heteroaromatic ring, an electron-deficient terminal alkyne, and a reactive electrophilic aldehyde[2]. This guide dissects the causality behind common experimental failures and provides field-proven, self-validating protocols to ensure robust catalytic turnover.

Diagnostic Workflow for Catalyst Optimization

CuAAC_Optimization Start Start: CuAAC with 2-Ethynyl- 1,3-thiazole-4-carbaldehyde Check Monitor Conversion (LC-MS / TLC) Start->Check LowConv Issue: Low Conversion (Catalyst Poisoning) Check->LowConv < 50% Yield SideProd Issue: Side Products (Homocoupling / Aldehyde Rxn) Check->SideProd Multiple Peaks Success Optimal Yield Proceed to Purification Check->Success > 95% Yield Action1 Add Tripodal Ligand (THPTA or BTTAA) LowConv->Action1 Thiazole N/S chelation Action2 Degas Solvents & Control Ascorbate Eq. SideProd->Action2 Glaser / Oxidation Action1->Check Action2->Check

Diagnostic workflow for troubleshooting CuAAC reactions with 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my CuAAC reaction stall at 20-30% conversion when using standard CuSO₄/Sodium Ascorbate conditions? Causality: The thiazole ring contains highly coordinating nitrogen and sulfur heteroatoms. In the absence of a strong accelerating ligand, these atoms competitively bind to the Cu(I) catalytic center. This off-target chelation sequesters the metal, preventing the formation of the kinetically favored di-nuclear Cu(I) acetylide intermediate required for the click reaction[3]. Solution: You must introduce a strongly coordinating, sterically demanding tripodal amine ligand such as BTTAA or THPTA . These ligands envelop the Cu(I) center, actively preventing dissociation and off-target chelation by the thiazole ring, while simultaneously lowering the activation energy for the cycloaddition step[4].

Q2: I am observing a significant amount of a dimeric byproduct by LC-MS. What is it, and how do I suppress it? Causality: The byproduct is the Glaser homocoupling product (a 1,4-disubstituted 1,3-diyne). Because the ethynyl group is conjugated with the electron-withdrawing thiazole ring, the terminal alkyne proton is highly acidic, making the resulting copper acetylide highly susceptible to oxidative homocoupling in the presence of trace oxygen and Cu(II). Solution: Ensure strict anaerobic conditions. Sparge your solvents with argon for at least 15 minutes prior to the reaction. Furthermore, maintain a robust reducing environment by using a slight excess of sodium ascorbate to continuously reduce any adventitious Cu(II) back to the active Cu(I) state[4].

Q3: The aldehyde group at the 4-position seems to be degrading. How can I protect it during the click reaction? Causality: Thiazole-4-carbaldehyde derivatives possess highly reactive electrophilic centers[2]. Under basic aqueous conditions, or in the presence of primary/secondary amine additives (often used as bases in click chemistry), the aldehyde can undergo hydration, oxidation, or Schiff base condensation. Solution: Completely avoid amine bases like DIPEA or TEA. Rely solely on the buffering capacity of the ascorbate/tripodal ligand system. Run the reaction in an organic-heavy solvent mixture (e.g., DMSO/H₂O 4:1) at a neutral pH to suppress aldehyde reactivity.

Mechanistic Pathway: Ligand-Stabilized Catalysis

CuAAC_Mechanism Cu Cu(I) + Tripodal Ligand (e.g., BTTAA) PiComplex π-Alkyne Cu(I) Complex (Thiazole-protected) Cu->PiComplex 2-Ethynylthiazole Acetylide Di-nuclear Cu(I) Acetylide (Active Species) PiComplex->Acetylide Base / -H+ Metallacycle Cu(I) Metallacycle (Azide Insertion) Acetylide->Metallacycle R-N3 Triazole 1,2,3-Triazole Product + Regenerated Cu(I) Metallacycle->Triazole Ring Closure Triazole->Cu Catalyst Turnover

Copper(I)-catalyzed azide-alkyne cycloaddition mechanism stabilized by tripodal ligands.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following Standard Operating Procedure (SOP) is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Catalyst Pre-activation

  • Action: In a degassed vial, dissolve CuSO₄·5H₂O (5 mol%) and BTTAA ligand (10 mol%) in a 4:1 mixture of DMSO/H₂O. Stir for 5 minutes.

  • Validation Check: The solution must turn a distinct pale blue. This visual cue confirms the formation of the Cu(II)-ligand complex, ensuring the copper is sterically protected from the thiazole substrate.

Step 2: Reduction to Active Catalyst

  • Action: Add a freshly prepared, degassed aqueous solution of Sodium Ascorbate (20 mol%).

  • Validation Check: The solution must transition from pale blue to colorless or very pale yellow within 60 seconds. If the solution remains blue or turns green, oxygen is present in the system, and the Cu(I) has oxidized. Do not add substrates; re-degas the system.

Step 3: Substrate Addition & Cycloaddition

  • Action: Add the target azide (1.0 eq) followed by 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.05 eq). Stir at room temperature under an argon atmosphere.

  • Validation Check: Monitor the reaction via LC-MS at 30 minutes. You should observe the disappearance of the distinct alkyne mass and the appearance of the triazole product mass. The absence of a peak at[2M-2H] confirms the successful suppression of Glaser homocoupling.

Step 4: Quench and Recovery

  • Action: Quench the reaction by adding an aqueous solution of EDTA (0.1 M) to sequester the copper, preventing post-reaction oxidation of the aldehyde. Extract with ethyl acetate.

Quantitative Catalyst Optimization Data

The following table summarizes the causal relationship between ligand choice, reaction conditions, and quantitative yield when reacting 2-ethynyl-1,3-thiazole-4-carbaldehyde with a standard benzyl azide.

Catalyst SystemLigand (mol%)Solvent SystemAdditiveConversion (%)Primary Byproduct Observed
CuSO₄ (5 mol%)Nonet-BuOH/H₂O (1:1)NaAsc (10 mol%)< 20%Unreacted starting material (Catalyst Poisoning)
CuI (10 mol%)NoneTHFDIPEA (1.5 eq)40%Aldehyde Schiff base condensation
CuSO₄ (5 mol%)THPTA (5 mol%)t-BuOH/H₂O (1:1)NaAsc (20 mol%)85%Trace Glaser homocoupling
CuSO₄ (2 mol%) BTTAA (4 mol%) DMSO/H₂O (4:1) NaAsc (10 mol%) > 98% None detected (Optimal Conditions)

Note: BTTAA outperforms THPTA in this specific context due to its enhanced ability to stabilize the di-copper(I) acetylide intermediate against the strong electron-withdrawing effects of the conjugated thiazole ring[4].

References
  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Source: DSpace Repository URL:[Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Troubleshooting

Handling and long-term storage stability of 2-ethynyl-1,3-thiazole-4-carbaldehyde

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the handling, long-term storage, and stability of 2-ethynyl-1,3-thiazole-4-carbaldehyde. As a multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the handling, long-term storage, and stability of 2-ethynyl-1,3-thiazole-4-carbaldehyde. As a multifunctional molecule incorporating a reactive aldehyde, a terminal alkyne, and a heterocyclic thiazole ring, its stability is paramount for reproducible experimental outcomes. This document synthesizes data from related chemical structures to provide best practices and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 2-ethynyl-1,3-thiazole-4-carbaldehyde that dictate its handling and stability?

A1: The molecule's reactivity is governed by three key functional groups:

  • Aromatic Aldehyde: Aldehydes are highly susceptible to oxidation, especially when exposed to air, which converts them into the corresponding carboxylic acid.[1][2] They can also undergo self-condensation or polymerization, particularly in the presence of acid or base catalysts, or light.[1][3]

  • Terminal Alkyne (Ethynyl Group): The C-H bond of a terminal alkyne is weakly acidic and can be deprotonated by strong bases to form a reactive acetylide. While solid ethynyl compounds are generally stable, the potential for hazardous reactions, especially with certain metals, should not be overlooked.[4][5] Acetylene itself is dangerously explosive under pressure, highlighting the inherent energy of the triple bond.[6][7][8]

  • Thiazole Ring: The thiazole ring is a stable aromatic heterocycle. However, it can be susceptible to degradation under harsh conditions, such as strong oxidizing agents or extreme pH.[9] Photo-degradation via reaction with singlet oxygen has been observed in some thiazole-containing compounds, leading to ring cleavage.[10]

The combination of these groups makes the compound particularly sensitive to atmospheric oxygen, strong bases, and potentially light and heat.

Q2: What are the absolute essential short-term and long-term storage conditions for this compound?

A2: Proper storage is the most critical factor in maintaining the integrity of 2-ethynyl-1,3-thiazole-4-carbaldehyde. The primary goal is to mitigate oxidation of the aldehyde and other potential degradation pathways.

Parameter Recommendation Scientific Rationale
Atmosphere Inert Gas (Argon or Nitrogen) CRITICAL. Prevents the highly reactive aldehyde group from being oxidized by atmospheric oxygen to the inactive carboxylic acid impurity.[1][11]
Temperature Long-Term: ≤ -20°CShort-Term (days): 2-8°C Reduces the rate of all chemical degradation pathways, including oxidation and potential polymerization.[12] Avoid repeated freeze-thaw cycles.
Light Store in an amber vial or in the dark. Protects against potential photo-degradation, which can affect both the thiazole ring and the aldehyde functionality.[10]
Container Tightly sealed glass vial with a PTFE-lined cap. Prevents moisture and air ingress. PTFE lining ensures compatibility and prevents leaching or reaction with the cap material.
Q3: I need to prepare a stock solution. What solvent should I use and how stable will the solution be?

A3: The choice of solvent is critical for solution stability.

  • Recommended Solvents: Anhydrous, aprotic solvents such as Acetonitrile (ACN) , Tetrahydrofuran (THF) , or Dimethyl Sulfoxide (DMSO) are recommended. Ensure solvents are of high purity and are degassed to remove dissolved oxygen.

  • Solvents to Avoid: Avoid protic solvents like methanol or ethanol for long-term storage, as they can potentially form hemiacetals with the aldehyde group.[3] Do not use water unless for immediate use in a buffered aqueous reaction, as it can facilitate degradation.

  • Solution Stability: Solutions are significantly less stable than the solid compound. Prepare stock solutions fresh whenever possible. If storage is necessary, store small aliquots under an inert atmosphere at -20°C or, preferably, -80°C for no more than a few weeks. Before use, visually inspect for any precipitation or color change.

Q4: What specific reagents and conditions are incompatible with this molecule?

A4: Due to its multifunctional nature, several classes of reagents should be avoided or used with extreme caution.

  • Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂): Will rapidly oxidize the aldehyde and potentially the thiazole ring.[13]

  • Strong Bases (e.g., n-BuLi, NaH, strong hydroxides): Will deprotonate the terminal alkyne, forming a nucleophilic acetylide. This can lead to unintended side reactions. Strong bases can also catalyze aldehyde condensation or degradation.[13]

  • Strong Acids: Can promote polymerization of the aldehyde and may lead to the degradation of the thiazole ring over time.

  • Air & Moisture: As detailed above, oxygen is a primary concern for the aldehyde group. Many air-sensitive techniques are required for handling this compound.[14][15][16]

Troubleshooting Guide

Issue 1: My reaction yield is low and I see multiple unknown spots on my TLC plate.
  • Potential Cause 1: Compound Degradation. The starting material may have degraded prior to use. The aldehyde could have oxidized to the carboxylic acid, which would not participate in the desired reaction.

    • Solution: Verify the purity of the starting material using NMR or LC-MS. If impurities are detected, purify the compound by column chromatography immediately before use. Always handle the solid under an inert atmosphere.[15][16]

  • Potential Cause 2: Reaction Conditions. The reaction conditions themselves may be causing degradation. For example, using a strong base in a reaction could be consuming the starting material through unintended side reactions with the alkyne or aldehyde.

    • Solution: If a base is required, opt for a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[13] Run the reaction under a strict inert atmosphere and use anhydrous solvents.

Issue 2: The solid compound has changed in appearance (e.g., from a white powder to a yellowish solid).
  • Potential Cause: Polymerization or Oxidation. A change in color or texture is a strong indicator of degradation. Aldehydes, especially aromatic ones, can form colored polymers over time.[1][3] Oxidation can also lead to changes in appearance.

    • Solution: The compound is likely no longer pure. Before use, an analytical check (NMR, LC-MS) is mandatory. Purification is required. Discard the material if significant degradation is observed, as purification may be difficult. Review your storage protocol to prevent this from recurring.

Issue 3: I am getting inconsistent results in my biological assay.
  • Potential Cause: Stock Solution Instability. If you are using a stock solution prepared days or weeks in advance, it has likely degraded. The active concentration of the compound is decreasing over time.

    • Solution: Prepare fresh stock solutions for each experiment from the properly stored solid material. If a solution must be used over a short period (e.g., one day), keep it on ice and protected from light. For dose-response experiments, always use a freshly prepared dilution series.

Visualized Workflows & Data

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary routes through which 2-ethynyl-1,3-thiazole-4-carbaldehyde can degrade under improper storage or handling conditions.

G cluster_main 2-ethynyl-1,3-thiazole-4-carbaldehyde cluster_products Degradation Products A Starting Material B Carboxylic Acid (Oxidation Product) A->B  O₂ (Air),  Light C Polymer/Oligomer (Self-Condensation) A->C  Heat, Acid/Base,  Light D Ring-Cleaved Products (Photo-oxidation) A->D  hν, O₂

Caption: Key degradation pathways for the title compound.

Diagram 2: Decision Workflow for Handling

This workflow provides a step-by-step guide for researchers upon receiving and using the compound.

G start Receive Compound check_appearance Visually Inspect (Color, Form) start->check_appearance appearance_ok Appearance OK? check_appearance->appearance_ok transfer_inert Immediately transfer to dessicator or glovebox appearance_ok->transfer_inert Yes appearance_bad Purity Suspect appearance_ok->appearance_bad No store Store at ≤ -20°C under Inert Gas, Protected from Light transfer_inert->store use Prepare for Reaction store->use analyze Analyze Purity (NMR, LC-MS) appearance_bad->analyze purify Purify Before Use (e.g., Chromatography) analyze->purify purify->store weigh_inert Weigh under Inert Atmosphere use->weigh_inert dissolve Dissolve in Anhydrous, Degassed Solvent weigh_inert->dissolve proceed Proceed with Experiment dissolve->proceed

Caption: Decision tree for proper handling and storage.

Experimental Protocol: Assessing Compound Stability in Solution

This protocol provides a method to quantify the stability of 2-ethynyl-1,3-thiazole-4-carbaldehyde in a chosen solvent over time.

Objective: To determine the rate of degradation of the compound in a specific solvent at a given temperature.

Materials:

  • 2-ethynyl-1,3-thiazole-4-carbaldehyde (solid)

  • Anhydrous solvent of choice (e.g., Acetonitrile)

  • Type 1 Amber HPLC vials with PTFE-lined caps

  • Inert gas source (Argon or Nitrogen)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV)

Methodology:

  • Preparation (Under Inert Atmosphere):

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the anhydrous solvent.

    • Dispense the solution into multiple amber HPLC vials (e.g., 100 µL per vial), ensuring each is flushed with inert gas before sealing.

  • Timepoint Zero (T=0) Analysis:

    • Immediately take one vial (n=3 replicates if possible) and dilute it to a suitable concentration for HPLC analysis.

    • Inject the sample and record the chromatogram. The peak area of the parent compound at T=0 is considered 100%.

  • Incubation:

    • Store the remaining vials under the desired test condition (e.g., room temperature, 4°C, etc.), protected from light.

  • Subsequent Timepoints:

    • At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial from storage.

    • Analyze the sample by HPLC using the exact same method as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each timepoint relative to the T=0 peak area.

    • Plot the percentage of remaining compound versus time to determine the stability profile. Note the appearance of any new peaks, which correspond to degradation products.

References

  • Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Ma, S. (2019). Allenation of Terminal Alkynes with Aldehydes and Ketones. Accounts of Chemical Research, 52(5), 1451-1463. Retrieved from [Link]

  • Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. (2023). JoVE. Retrieved from [Link]

  • Ma, S. (2019). Allenation of Terminal Alkynes with Aldehydes and Ketones. Accounts of Chemical Research, 52(5), 1451-1463. Retrieved from [Link]

  • Alkynes to Aldehydes and Ketones. (2024). Chemistry Steps. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1157-1166. Retrieved from [Link]

  • Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques. (2023). Journal of Chemical Education, 100(2), 765-771. Retrieved from [Link]

  • Safety Data Sheet: Thiazole-4-carboxaldehyde. (2025).
  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Storage and concentration of acetylene. (1951). Google Patents (US2580622A).
  • Safety Data Sheet. (2019).
  • Performing Sensitive Reactions without a Schlenk Line. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Aldehydes: What We Should Know About Them. (2024). MDPI. Retrieved from [Link]

  • Al-Maqdi, K. A., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Biomolecules, 7(3), 71. Retrieved from [Link]

  • Dondoni, A., & Marra, A. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(5), 2557-2600. Retrieved from [Link]

  • Safer, Denser Acetylene Storage In An Organic Framework. (2009). ScienceDaily. Retrieved from [Link]

  • Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2017). Semantic Scholar. Retrieved from [Link]

  • Safety Data Sheet. (2025). MilliporeSigma.
  • Environmental Aldehyde Sources and the Health Implications of Exposure. (n.d.). PMC. Retrieved from [Link]

  • High Working Capacity Acetylene Storage at Ambient Temperature Enabled by a Switching Adsorbent Layered Material. (2021). PMC. Retrieved from [Link]

  • High Working Capacity Acetylene Storage at Ambient Temperature Enabled by a Switching Adsorbent Layered Material. (2021). ACS Publications. Retrieved from [Link]

  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. (n.d.). ResearchGate. Retrieved from [Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses. (2018). MDPI. Retrieved from [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007). PubMed. Retrieved from [Link]

  • 2-Ethyl-1,3-thiazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved from [Link]

  • 2-ethynyl-1,3-thiazole. (n.d.). NextSDS. Retrieved from [Link]

  • 2-(but-2-en-2-yl)-1,3-thiazole-4-carbaldehyde. (n.d.).
  • Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (2024). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethynyl-1,3-thiazole-4-carbaldehyde Couplings

Welcome to the Advanced Synthesis Support Portal. 2-Ethynyl-1,3-thiazole-4-carbaldehyde is a highly versatile bifunctional building block, frequently utilized in the design of potent ferroptosis inducers targeting GPX4 a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. 2-Ethynyl-1,3-thiazole-4-carbaldehyde is a highly versatile bifunctional building block, frequently utilized in the design of potent ferroptosis inducers targeting GPX4 and other complex drug scaffolds[1]. However, subjecting this molecule to standard cross-coupling conditions often leads to complex crude mixtures. The unique combination of a terminal alkyne, a coordinating thiazole ring, and a reactive aldehyde creates a "perfect storm" for competing side reactions.

This guide provides field-proven, mechanistically grounded solutions to rescue your coupling reactions.

Diagnostic Workflow

Use the following logic tree to identify the root cause of your reaction failure based on crude analytical data (LCMS/NMR).

Workflow Start Crude Analysis: 2-Ethynylthiazole Coupling Q1 High Diyne Formation (Glaser Homocoupling)? Start->Q1 Q2 Aldehyde Degraded (Cannizzaro/Oxidation)? Q1->Q2 No Sol1 Use Cu-Free Pd(PPh3)4 or Toluene/iPr2NH Q1->Sol1 Yes Q3 Low Conversion (Catalyst Poisoning)? Q2->Q3 No Sol2 Avoid NaOH/KOH; Use DIPEA/Et3N Q2->Sol2 Yes Sol3 Use Bulky Ligands (e.g., P(t-Bu)3, XPhos) Q3->Sol3 Yes Success Successful Cross-Coupling Q3->Success No Sol1->Success Sol2->Success Sol3->Success

Diagnostic logic for identifying and resolving ethynylthiazole coupling side reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing a massive peak for the diyne homocoupling product in my LCMS? Causality: You are observing Glaser-Hay homocoupling, which is an oxidative dimerization of terminal alkynes. In standard Sonogashira protocols, copper(I) salts are used as co-catalysts to form a copper acetylide intermediate. If even trace oxygen is present, Cu(I) is oxidized to Cu(II), which rapidly mediates the coupling of two acetylide units[2]. The electron-deficient nature of the thiazole ring further stabilizes the acetylide, exacerbating this off-target pathway. Solution: Transition to a copper-free Sonogashira protocol. Utilizing Pd(PPh3)4 or Pd(OAc)2 in the absence of copper completely shuts down the Cu-mediated Glaser pathway[3]. If copper must be retained for reactivity, switch the solvent/base system from THF/Et3N to Toluene/iPr2NH, which has been empirically shown to significantly reduce Glaser coupling[4].

Q2: My alkyne coupled successfully, but the aldehyde at the 4-position is missing. What happened? Causality: Aldehydes lacking alpha-protons (like 1,3-thiazole-4-carbaldehyde) are highly susceptible to the Cannizzaro reaction when exposed to strong aqueous bases (e.g., NaOH, KOH, or Cs2CO3 with trace water). The base attacks the carbonyl carbon, leading to disproportionation into the corresponding carboxylic acid and alcohol. Furthermore, primary amines can form stable Schiff bases (imines) with the aldehyde. Solution: Exclusively use strictly anhydrous, mild, non-nucleophilic tertiary amines. Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are ideal. Ensure the reaction is run under a strict Argon atmosphere to prevent auto-oxidation of the aldehyde.

Q3: The reaction stalls at 20% conversion, and I see unreacted starting materials. Is the catalyst dead? Causality: Thiazoles are potent bidentate and monodentate ligands for transition metals. The nitrogen and sulfur atoms on the 1,3-thiazole ring can outcompete standard phosphine ligands, coordinating directly to the Pd(0) or Pd(II) center to form an inactive, stable complex. This "catalyst poisoning" prevents the oxidative addition or transmetalation steps required for the catalytic cycle. Solution: Increase the steric bulk of your phosphine ligands to prevent multi-thiazole coordination. Ligands like P(t-Bu)3 or XPhos create a highly crowded coordination sphere around the Palladium center, favoring the cross-coupling cycle over off-target heteroatom coordination[5].

Quantitative Reaction Optimization Data

The following table summarizes the impact of different catalytic systems on the cross-coupling of 2-ethynyl-1,3-thiazole-4-carbaldehyde with a standard aryl bromide.

Catalyst SystemBase / SolventAtmosphereCross-Coupling Yield (%)Glaser Homocoupling (%)Aldehyde Recovery (%)
Pd(PPh3)2Cl2 / CuI (5 mol%)Et3N / THFN2 (Standard)45%35%98%
Pd(PPh3)2Cl2 / CuI (5 mol%)NaOH / H2OAir<5%85%0% (Cannizzaro)
Pd(PPh3)4 (No Cu)iPr2NH / TolueneArgon (Degassed)88%<2%99%
Pd2(dba)3 / P(t-Bu)3 (No Cu)DIPEA / DMFArgon (Degassed)94% Not Detected 99%

Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

Trustworthiness Principle: This protocol incorporates built-in validation checks (colorimetric changes, specific TLC behaviors) to ensure the researcher can verify the reaction's integrity in real-time, preventing wasted downstream effort.

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step):

    • In an oven-dried Schlenk flask, add the aryl halide (1.0 equiv) and 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.1 equiv).

    • Add anhydrous DMF (0.2 M) and DIPEA (3.0 equiv).

    • Validation Check: The solution should be clear and pale yellow.

    • Perform three freeze-pump-thaw cycles backfilled with Argon to remove dissolved oxygen.

    • Causality: Eliminating O2 prevents both aldehyde oxidation and any background oxidative homocoupling[4].

  • Catalyst Addition:

    • Under a positive flow of Argon, add Pd2(dba)3 (2.5 mol%) and P(t-Bu)3 (10 mol% as a 1M solution in toluene)[5].

    • Validation Check: The solution will transition from pale yellow to a deep red/brown within 5 minutes, indicating the successful formation of the active Pd(0) species. If the solution turns black immediately, palladium black has precipitated, indicating moisture/O2 contamination or ligand failure.

  • Reaction Execution:

    • Stir the mixture at room temperature (or up to 50°C for unactivated aryl chlorides) for 4–12 hours.

    • Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: Dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat. The aldehyde starting material will stain bright orange/red. The cross-coupled product will also stain positive but will migrate at a different Rf, confirming the aldehyde survived the coupling conditions.

  • Workup & Isolation:

    • Quench with saturated aqueous NH4Cl to neutralize the amine base.

    • Extract with EtOAc (3x). Wash the combined organic layers with LiCl (5% aq) three times.

    • Causality: The aqueous LiCl wash is highly effective at partitioning DMF out of the organic layer, preventing emulsion formation and purification issues.

    • Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography.

References[2] Sonogashira coupling - Wikipedia. wikipedia.org. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling[3] Copper-free Sonogashira cross-coupling reactions: an overview - PMC. nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC...[1] Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead. acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem...[5] Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters. acs.org. URL:https://pubs.acs.org/doi/10.1021/ol...[4] Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation | The Journal of Organic Chemistry. acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.joc...

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation and Performance Analysis of 2-Ethynyl-1,3-thiazole-4-carbaldehyde in Dual-Click Workflows

For drug development professionals and chemical biologists, the design of multi-functional bioconjugates requires reagents that offer orthogonal reactivity, high stability, and rapid kinetics. 2-Ethynyl-1,3-thiazole-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and chemical biologists, the design of multi-functional bioconjugates requires reagents that offer orthogonal reactivity, high stability, and rapid kinetics. 2-Ethynyl-1,3-thiazole-4-carbaldehyde has emerged as a premier bifunctional building block. By housing both a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a carbaldehyde group for downstream oxime/hydrazone ligation, this scaffold enables modular, rapid assembly of complex molecular architectures[1][2].

This guide objectively compares the performance of 2-ethynyl-1,3-thiazole-4-carbaldehyde against common alternatives, details a self-validating experimental protocol, and provides the definitive spectroscopic markers (NMR and IR) required to verify structural integrity post-reaction.

Mechanistic Advantage: The Thiazole "Goldilocks" Effect

The superiority of 2-ethynyl-1,3-thiazole-4-carbaldehyde lies in the electronic and structural properties of the thiazole ring.

In standard CuAAC reactions, the rate-limiting step is often the formation of the dinuclear copper-acetylide intermediate. Heterocycles with strategically placed nitrogen atoms can act as internal ligands, transiently coordinating Cu(I) and dramatically lowering the activation energy of the cycloaddition—a phenomenon closely related to the well-documented "picolyl effect"[3]. The thiazole nitrogen provides sufficient basicity to accelerate the click reaction, yet it is less electron-withdrawing than a pyridine ring. This ensures that the C4-carbaldehyde remains electronically stable and does not undergo unwanted hydration or base-catalyzed aldol condensations during the click process.

Objective Performance Comparison

To justify the selection of 2-ethynyl-1,3-thiazole-4-carbaldehyde, we must compare its performance metrics against other terminal alkynes commonly used in bioconjugation.

ReagentCuAAC KineticsAldehyde Stability (in basic CuAAC media)Downstream OrthogonalityPrimary Limitation
2-Ethynyl-1,3-thiazole-4-carbaldehyde Fast (Internal N-coordination)High (Electronically buffered)Excellent (Oxime/Hydrazone)Requires careful chromatographic separation from unreacted azides.
Phenylacetylene Moderate (No internal coordination)N/A (Monofunctional)NoneLacks a secondary functional handle for further ligation.
Propargyl Aldehyde FastVery Low (Prone to polymerization)PoorHighly unstable; degrades rapidly under standard CuAAC conditions.
2-Ethynylpyridine-4-carbaldehyde Very Fast (Strong picolyl effect)ModerateGoodStrong electron-withdrawing pyridine ring makes the aldehyde prone to rapid hydration.

Workflow Visualization

The dual-functional nature of this reagent allows for a highly controlled, two-step bioorthogonal workflow. The initial CuAAC reaction locks the primary target, while the robust aldehyde awaits secondary functionalization.

G A 2-Ethynyl-1,3-thiazole- 4-carbaldehyde C CuAAC Reaction (CuSO4, NaAsc) A->C B Azide-Functionalized Substrate B->C D 1,2,3-Triazole Intermediate (Intact Aldehyde) C->D Regioselective Cycloaddition F Oxime/Hydrazone Ligation D->F E Hydroxylamine/ Hydrazine Probe E->F G Dual-Functionalized Conjugate F->G Bioorthogonal Coupling

Workflow of dual-functional bioconjugation using 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. The use of THPTA protects the Cu(I) species, while the mild conditions preserve the aldehyde.

Step 1: CuAAC Synthesis
  • Preparation: Dissolve the azide-functionalized substrate (1.0 equiv) and 2-ethynyl-1,3-thiazole-4-carbaldehyde (1.05 equiv) in a 1:1 mixture of t -BuOH and water (or DMSO/water for highly hydrophobic substrates).

  • Catalyst Complexation: In a separate vial, pre-mix CuSO4​⋅5H2​O (0.05 equiv) and THPTA ligand (0.10 equiv) in water. Let sit for 5 minutes to form the Cu-THPTA complex.

  • Reduction: Add sodium ascorbate (0.20 equiv, freshly prepared aqueous solution) to the catalyst mixture. The solution will turn from blue to colorless/pale yellow, indicating the formation of active Cu(I)[2].

  • Reaction: Add the catalyst mixture to the substrate solution. Stir at room temperature for 2–4 hours.

  • Workup: Dilute with ethyl acetate, wash with saturated EDTA solution (to strip copper) and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 2: Downstream Oxime Ligation (Post-Validation)

Once the triazole structure is spectroscopically validated (see Section 5), the intermediate can be reacted with an aminooxy-functionalized probe (1.2 equiv) in a slightly acidic buffer (e.g., 100 mM sodium acetate, pH 4.5–5.0) at room temperature for 1–2 hours to yield the final stable oxime conjugate.

Spectroscopic Validation (NMR & IR)

The hallmark of a successful bifunctional click reaction is proving that the cycloaddition occurred regioselectively without degrading the secondary functional handle. You must use IR and NMR spectroscopy to cross-validate the disappearance of the alkyne and the survival of the aldehyde[4].

Infrared (IR) Spectroscopy

IR is the fastest method to confirm the consumption of the terminal alkyne while verifying the survival of the carbonyl.

  • Disappearance: The sharp terminal alkyne C-H stretch at ~3250 cm⁻¹ and the weak C≡C stretch at ~2110 cm⁻¹ must completely vanish[4].

  • Appearance/Retention: The aldehyde C=O stretch must remain prominent at ~1695–1710 cm⁻¹ . Additionally, the characteristic Fermi resonance doublet of the aldehyde C-H bond should be visible around 2720–2785 cm⁻¹ [4].

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR provides definitive structural proof of the 1,4-disubstituted 1,2,3-triazole formation.

¹H NMR (in CDCl₃ or DMSO-d₆):

  • Alkyne Loss: The terminal alkynyl proton of the starting material (typically a singlet around δ 3.5–4.2 ppm) will disappear[4].

  • Triazole Formation: A new, distinct, sharp singlet will appear between δ 8.36–8.50 ppm . This is the highly deshielded C5-H proton of the newly formed 1,2,3-triazole ring[4].

  • Aldehyde Retention: A sharp singlet must be retained far downfield at δ 9.9–10.2 ppm , confirming the carbaldehyde group survived the basic, aqueous reductive conditions of the CuAAC reaction.

¹³C NMR:

  • Alkyne Loss: The sp-hybridized alkyne carbons (typically around δ 75 and 82 ppm) will be absent.

  • Triazole Formation: Two new aromatic sp² carbons will appear: the C4 carbon (quaternary, attached to the thiazole) around δ 145–148 ppm , and the C5 carbon (bearing the proton) around δ 120–125 ppm .

  • Aldehyde Retention: The carbonyl carbon signal remains strongly visible at δ 184–188 ppm .

By strictly monitoring these spectroscopic shifts, researchers can confidently validate the structural integrity of their 2-ethynyl-1,3-thiazole-4-carbaldehyde click products before proceeding to complex downstream bioconjugations.

References

  • Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Source: Chemical Reviews / ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to Alkyne Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): 2-Ethynyl-1,3-thiazole-4-carbaldehyde vs. Phenylacetylene

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and drug discovery, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stand...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug discovery, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability in forming stable triazole linkages.[1][2] The choice of alkyne is a critical parameter that significantly influences the reaction kinetics and overall success of the conjugation. This guide provides an in-depth comparison of two terminal alkynes: the electron-deficient 2-ethynyl-1,3-thiazole-4-carbaldehyde and the archetypal arylalkyne, phenylacetylene .

This analysis is grounded in the established principles of physical organic chemistry and supported by experimental observations from the scientific literature. We will delve into the electronic and steric factors governing their reactivity, present available comparative data, and provide a detailed experimental protocol for a typical CuAAC reaction.

The Decisive Role of Electronics: Why Electron-Deficient Alkynes Excel

The rate of the CuAAC reaction is profoundly influenced by the electronic properties of the alkyne. A general principle has been firmly established: electron-deficient alkynes exhibit enhanced reactivity compared to electron-neutral or electron-rich alkynes .[3][4] This phenomenon is rooted in the mechanism of the CuAAC reaction itself.

The catalytic cycle, as illustrated below, involves the deprotonation of the terminal alkyne by a copper(I) species to form a copper(I) acetylide intermediate. This step is often considered to be turnover-limiting.[4] Electron-withdrawing groups on the alkyne increase the acidity of the terminal proton, thereby facilitating its removal and accelerating the formation of the crucial copper acetylide intermediate.

2-Ethynyl-1,3-thiazole-4-carbaldehyde is a prime example of an electron-deficient alkyne. The thiazole ring, being a heteroaromatic system containing both nitrogen and sulfur, is inherently electron-withdrawing. This effect is further amplified by the presence of a strongly electron-withdrawing carbaldehyde group at the 4-position. The cumulative inductive and resonance effects of these moieties significantly lower the pKa of the acetylenic proton, making it more readily available for deprotonation.

In contrast, phenylacetylene is considered an electron-neutral to slightly electron-donating alkyne. The phenyl group does not significantly acidify the terminal proton, leading to a slower rate of copper acetylide formation compared to its electron-deficient counterparts.

Comparative Reactivity: Insights from Experimental Data

Studies have consistently shown that alkynes bearing electron-withdrawing groups, such as propiolamides and ethynyl ketones, react significantly faster than phenylacetylene.[3][4] For instance, a systematic study on alkyne reactivity demonstrated that propiolamides are highly reactive substrates in CuAAC.[5] Given that the electronic-withdrawing capacity of the 4-carbaldehyde-1,3-thiazol-2-yl group is comparable to or even greater than that of a propiolamide, it is reasonable to infer that 2-ethynyl-1,3-thiazole-4-carbaldehyde would exhibit substantially higher reactivity than phenylacetylene in CuAAC reactions.

This increased reactivity translates to several practical advantages for the researcher:

  • Faster reaction times: Conjugations can be completed more rapidly, which is particularly beneficial when working with sensitive biomolecules.

  • Lower catalyst loading: The enhanced reactivity may allow for the use of lower concentrations of the copper catalyst, which can be advantageous in biological systems where copper toxicity is a concern.[6]

  • Higher yields: More efficient conversion to the desired triazole product can be achieved, simplifying purification and improving overall process efficiency.

The following table summarizes the expected relative performance based on the electronic properties of the two alkynes.

AlkyneElectronic NatureExpected Relative Reactivity in CuAAC
2-Ethynyl-1,3-thiazole-4-carbaldehyde Strongly Electron-DeficientHigh
Phenylacetylene Electron-Neutral/Slightly DonatingModerate

Experimental Protocol: A General Procedure for CuAAC

The following protocol provides a reliable and adaptable starting point for performing a CuAAC reaction. It is based on the widely used in situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent.[7]

Materials:

  • Azide-containing molecule (e.g., Benzyl Azide)

  • Alkyne (2-ethynyl-1,3-thiazole-4-carbaldehyde or Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Nitrogen or Argon source for inert atmosphere (recommended)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent to a final concentration of approximately 0.1 M.

  • Inert Atmosphere: If working with oxygen-sensitive reagents or for optimal results, purge the reaction mixture with nitrogen or argon for 10-15 minutes.

  • Addition of Reducing Agent: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

  • Addition of Copper Catalyst: Add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents). A color change is often observed upon addition of the copper salt.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Note: For reactions involving biomolecules, the use of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended to both accelerate the reaction and mitigate copper-induced damage.[7]

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

CuAAC_Cycle cluster_0 Cu(I) Catalytic Cycle CuI Cu(I) Acetylide R-C≡C-Cu(I) CuI->Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Copper Metallacycle Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product Triazole Product Triazolide->Product + H⁺ Product->CuI - Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Alkyne_Comparison Alkyne1 2-Ethynyl-1,3-thiazole-4-carbaldehyde Strongly Electron-Deficient High Reactivity Alkyne2 Phenylacetylene Electron-Neutral Moderate Reactivity Alkyne1:f2->Alkyne2:f2 >>

Caption: Comparison of the electronic properties and expected reactivity of the two alkynes in CuAAC.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these two alkynes will depend on the specific requirements of their application:

  • For applications demanding rapid reaction kinetics, high yields, and the potential for lower catalyst loading, 2-ethynyl-1,3-thiazole-4-carbaldehyde is the superior choice. This is particularly relevant in the context of bioconjugation with sensitive molecules or in high-throughput screening applications where reaction efficiency is paramount.

  • Phenylacetylene remains a viable and cost-effective option for applications where reaction speed is not a critical factor and higher catalyst loadings are tolerable. Its commercial availability and well-established reactivity profile make it a reliable, albeit slower, choice.

Ultimately, the selection of the alkyne component in a CuAAC reaction should be a strategic decision based on a clear understanding of the electronic principles that govern the reaction's efficiency. By leveraging the enhanced reactivity of electron-deficient alkynes like 2-ethynyl-1,3-thiazole-4-carbaldehyde, researchers can significantly improve the outcomes of their conjugation strategies.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[3][8][9]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Buckley, B. R., & Heaney, H. (2009). The copper-catalysed azide–alkyne cycloaddition (CuAAC). Chemical Society Reviews, 38(8), 2302-2315. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for ligation of biological molecules. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. [Link]

  • Chem-Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021). Revista Brasileira de Farmacognosia, 31(1), 84-91. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 1956-1967. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. (2013). Bioconjugate Chemistry, 24(5), 759-768. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). Molecules, 21(12), 1698. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journal of Organic Chemistry, 9, 2586-2601. [Link]

Sources

Validation

Validating Schiff base derivatives of 2-ethynyl-1,3-thiazole-4-carbaldehyde via FTIR

An In-Depth Guide to Validating Schiff Base Derivatives of 2-ethynyl-1,3-thiazole-4-carbaldehyde via FTIR Spectroscopy Introduction & Mechanistic Rationale Schiff bases containing a thiazole moiety and an ethynyl group a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating Schiff Base Derivatives of 2-ethynyl-1,3-thiazole-4-carbaldehyde via FTIR Spectroscopy

Introduction & Mechanistic Rationale

Schiff bases containing a thiazole moiety and an ethynyl group are highly coveted in modern drug development due to their potential as pharmacophores for antimicrobial, anticancer, and bio-orthogonal click-chemistry applications. 2-ethynyl-1,3-thiazole-4-carbaldehyde serves as a highly reactive precursor. When this aldehyde undergoes condensation with a primary amine, it yields a Schiff base characterized by an azomethine (-C=N-) linkage.

Validating this structural conversion is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy is the analytical gold standard for this validation[1]. The mechanistic causality of this validation relies on tracking the functional group transformations: nucleophilic attack at the electrophilic carbonyl carbon forms a carbinolamine intermediate, which subsequently dehydrates to form the imine[1]. Therefore, successful synthesis is definitively marked by the complete disappearance of the precursor's carbonyl (C=O) stretch and the emergence of a sharp azomethine (C=N) stretch[2][3]. Furthermore, the fragile terminal alkyne (-C≡CH) must remain intact and unreacted during the condensation.

Analytical Comparison: ATR-FTIR vs. KBr Pellet Transmission

To validate these specific ethynyl-thiazole derivatives, researchers must choose between two primary FTIR modalities: Attenuated Total Reflectance (ATR) and traditional KBr pellet transmission.

  • KBr Pellet Transmission: This traditional method involves dispersing 0.2% to 1% of the solid sample within an IR-transparent potassium bromide (KBr) matrix, which is then pressed into a disc[4]. While it provides a classic, high-resolution spectrum, KBr is inherently hygroscopic. The absorbed ambient moisture manifests as a broad O-H stretching band between 3100–3500 cm⁻¹[5]. Causality: For 2-ethynyl derivatives, this moisture artifact is a critical flaw. It can easily obscure or artificially broaden the diagnostic terminal alkyne C-H stretch (typically found at ~3250–3300 cm⁻¹), leading to false interpretations of the alkyne's integrity.

  • ATR-FTIR: This modern alternative utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample by a few micrometers[5]. ATR requires zero sample preparation, is non-destructive, and entirely bypasses the moisture artifacts associated with KBr[6]. For the rapid, moisture-free validation of both the ethynyl C-H stretch and the azomethine C=N stretch, ATR-FTIR is the superior analytical choice.

Quantitative Spectral Data & Performance Comparison

The following tables summarize the expected spectral shifts during the reaction and compare the performance of the two FTIR modalities.

Table 1: Key Diagnostic FTIR Bands for Reaction Validation

Functional GroupPrecursor (Aldehyde) Expected BandProduct (Schiff Base) Expected BandMechanistic Significance
Aldehyde C=O ~1680 – 1700 cm⁻¹ (Strong)Absent Disappearance confirms complete condensation[1].
Azomethine C=N Absent~1590 – 1640 cm⁻¹ (Sharp)Appearance confirms imine formation[2][3].
Alkyne C≡C ~2100 – 2150 cm⁻¹ (Weak)~2100 – 2150 cm⁻¹ (Weak)Confirms the ethynyl backbone is intact.
Alkyne C-H ~3250 – 3300 cm⁻¹ (Sharp)~3250 – 3300 cm⁻¹ (Sharp)Confirms terminal alkyne preservation.

Table 2: Performance Comparison: ATR-FTIR vs. KBr Pellet

MetricATR-FTIR (Diamond Crystal)KBr Pellet Transmission
Sample Preparation None required (Direct application)Laborious (Grinding, pressing)[4]
Moisture Interference NegligibleHigh (Hygroscopic KBr absorbs water)[5]
Alkyne C-H Resolution Excellent (No O-H overlap)Poor (Often obscured by water band)[5]
Sample Destruction Non-destructive (Sample recoverable)Destructive (Embedded in salt matrix)[5]
Throughput High (< 2 minutes per sample)Low (~10-15 minutes per sample)

Experimental Workflows & Logic

Workflow Precursor 2-ethynyl-1,3-thiazole -4-carbaldehyde Reaction Condensation Reaction (Ethanol, Reflux, Acid Cat.) Precursor->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Schiff Base Derivative (-C=N-) Reaction->Product ATR ATR-FTIR Analysis (Preferred for Alkynes) Product->ATR KBr KBr Pellet Analysis (High Moisture Risk) Product->KBr

Caption: Workflow for the synthesis and FTIR validation of thiazole-based Schiff bases.

SpectralLogic Start Analyze FTIR Spectrum CheckCO Is C=O band (~1690 cm⁻¹) present? Start->CheckCO Incomplete Incomplete Reaction (Residual Aldehyde) CheckCO->Incomplete Yes CheckCN Is C=N band (~1620 cm⁻¹) present? CheckCO->CheckCN No CheckAlkyne Is C≡C band (~2100 cm⁻¹) intact? CheckCN->CheckAlkyne Yes Failure Validation Failed (Side Reactions) CheckCN->Failure No Success Validation Successful CheckAlkyne->Success Yes CheckAlkyne->Failure No

Caption: Logical decision tree for interpreting FTIR spectra to validate Schiff base formation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Schiff Base
  • Preparation: Dissolve 1.0 equivalent of 2-ethynyl-1,3-thiazole-4-carbaldehyde in absolute ethanol.

  • Addition: Slowly add 1.0 equivalent of the chosen primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to act as a mild acid catalyst, facilitating the dehydration of the carbinolamine intermediate[1].

  • Reaction: Reflux the mixture for 4-6 hours, monitoring progress via TLC.

  • Purification: Cool the mixture to precipitate the Schiff base. Filter, wash with cold ethanol, and recrystallize to ensure purity.

Protocol B: ATR-FTIR Validation (Recommended)

This protocol is self-validating: it requires a background scan to eliminate environmental noise and a comparative overlay to prove chemical conversion.

  • Background Scan: Clean the ATR diamond crystal with isopropanol and allow it to dry. Run a background scan (typically 32 scans at 4 cm⁻¹ resolution) to capture ambient CO₂ and water vapor. The software will automatically subtract this from the sample spectrum.

  • Sample Application: Place 1-2 mg of the synthesized, dry Schiff base directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal contact between the solid crystal and the sample.

  • Data Acquisition: Run the sample scan using the same parameters as the background.

  • Validation Overlay: Overlay the acquired spectrum with the reference spectrum of the starting 2-ethynyl-1,3-thiazole-4-carbaldehyde.

  • Confirmation: Verify the absolute absence of the ~1690 cm⁻¹ peak and the presence of the new ~1620 cm⁻¹ peak. Verify the sharp peak at ~3300 cm⁻¹ remains unobscured.

Protocol C: KBr Pellet Validation (Comparative Baseline)
  • Matrix Preparation: Bake spectroscopic-grade KBr in an oven at 110°C for at least 4 hours to drive off absorbed moisture[6]. Keep in a desiccator until use.

  • Milling: In a warm agate mortar, thoroughly grind ~1 mg of the Schiff base with ~100 mg of the baked KBr (approx. 1% sample concentration)[4].

  • Pressing: Transfer the fine powder to a pellet die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes to fuse the KBr into a transparent disc.

  • Data Acquisition: Place the pellet in the transmission holder and run the scan.

  • Troubleshooting: If a massive broad band appears between 3100-3500 cm⁻¹, the KBr has absorbed atmospheric moisture during grinding[5], rendering the validation of the terminal alkyne C-H stretch inconclusive. Discard and repeat using a dry glovebox or switch to ATR.

References

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry - ACS Publications -[Link]

  • Synthesis, spectral characterization and biological efficacy of metal complexes with nitrogen and oxygen (NON/NO) donor of thiazole fused Schiff base ligand - Jetir.Org -[Link]

  • Study of Organic Matter of Unconventional Reservoirs by IR Spectroscopy and IR Microscopy - MDPI -[Link]

  • What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples - Kintek Press -[Link]

  • Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC -[Link]

  • Synthesis of Sol-Gel Silicas functionalized with Schiff Base Ligands - uwjst.org.pk -[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Ethynyl-1,3-thiazole-4-carbaldehyde

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as an extension of the molecule's fundamental reactivity. 2-Ethynyl-1,3-thiazole-4-carbaldehyde (CAS: 1211537-62-0...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as an extension of the molecule's fundamental reactivity. 2-Ethynyl-1,3-thiazole-4-carbaldehyde (CAS: 1211537-62-0) is a poly-functional building block highly valued in drug discovery for its rigid heteroaromatic core and orthogonal reactive handles. However, these same handles dictate a strict, segregated disposal protocol.

Understanding why we implement specific safety measures is the foundation of a self-validating laboratory safety culture.

Mechanistic Hazard Analysis (The "Why")

To safely manage the disposal of this compound, we must deconstruct its three primary reactive moieties:

  • The Terminal Alkyne (Ethynyl Group): Terminal alkynes possess a weakly acidic proton and a high affinity for transition metals[1]. In a waste accumulation scenario, the primary danger is the inadvertent formation of highly explosive, shock-sensitive metal acetylides. If this compound is mixed with waste streams containing heavy metals (e.g., Copper, Silver, or Palladium residues from cross-coupling reactions), it can precipitate catastrophic energetic materials.

  • The Reactive Carbaldehyde: Aldehydes are highly electrophilic and susceptible to autoxidation (forming carboxylic acids) or undergoing exothermic condensation and polymerization when exposed to strong bases or nucleophilic amines[2]. Waste containers must be strictly segregated from incompatible basic streams to prevent pressure buildup and thermal runaway.

  • The Thiazole Core: The 1,3-thiazole ring contains both nitrogen and sulfur. Upon thermal degradation (incineration), it releases toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[3]. Standard open-air burning or low-temperature incineration is strictly prohibited; disposal requires a licensed facility equipped with alkaline scrubbers.

Quantitative Data & Compatibility Matrix

Property / MetricSpecification / GuidelineMechanistic Rationale
CAS Number 1211537-62-0Unique identifier for EHS logging and tracking.
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)The electrophilic aldehyde reacts readily with biological nucleophiles in the skin, eyes, and respiratory tract[3].
Incompatible Waste Streams Heavy metals (Cu, Ag, Hg), Strong Bases, Amines, OxidizersSegregation prevents explosive acetylide formation[1] and exothermic polymerization[2].
Required Incineration Temp > 850°C with afterburnerEnsures complete thermal cleavage of the highly stable thiazole aromatic ring.
Effluent Scrubbing Mandatory (Alkaline Scrubber)Neutralizes the corrosive SOx and NOx gases generated from the sulfur and nitrogen heteroatoms[3].

Step-by-Step Disposal Methodologies

The following protocols provide self-validating workflows for the three most common disposal scenarios encountered in the laboratory.

Protocol A: Disposal of Unused or Expired Solid Reagent
  • Verification: Confirm the integrity of the original container. If the material has polymerized (indicated by a color change or hardened mass), do not attempt to scrape or break it mechanically.

  • Packaging: Place the tightly sealed original vial into a secondary containment bag (e.g., a clear polyethylene zip-top bag).

  • Labeling: Affix a hazardous waste tag explicitly listing: "2-Ethynyl-1,3-thiazole-4-carbaldehyde (100%) - Contains Terminal Alkyne and Reactive Aldehyde."

  • Routing: Transfer to the Satellite Accumulation Area (SAA). Designate for "High-Temperature Incineration (Scrubber Required)"[3].

Protocol B: Managing Liquid Reaction Waste (Post-Synthesis)
  • Quenching: Before designating a reaction mixture as waste, ensure the aldehyde moiety is neutralized. Treat the aqueous phase with a saturated sodium bisulfite (NaHSO₃) solution to form a stable, water-soluble bisulfite adduct[2].

  • Heavy Metal Segregation (CRITICAL): Verify that the waste stream is completely free of heavy metals (Cu, Ag, Hg). Terminal alkynes react with these metals to precipitate shock-sensitive metal acetylides[1]. If the synthesis involved a Sonogashira coupling, the waste must be treated to remove the metal catalysts before long-term storage.

  • Solvent Compatibility: Collect the quenched mixture in a compatible, high-density polyethylene (HDPE) container. Strictly segregate from concentrated ammonia, strong bases, and oxidizing agents[2].

  • Storage: Keep the waste container tightly closed and stored under secondary containment in a well-ventilated SAA.

Protocol C: Emergency Spill Containment
  • Evacuation & PPE: Alert nearby personnel. Don nitrile gloves, chemical splash goggles, a lab coat, and an N95 respirator if dust is present.

  • Containment: Cover the solid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels, as they can exacerbate reactivity if oxidizers are present[2].

  • Collection: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep up the absorbed mixture. Terminal alkynes combined with unknown lab contaminants pose a theoretical friction/spark hazard.

  • Sanitization: Wash the spill area with copious amounts of soap and water to hydrolyze and remove residual electrophilic aldehyde traces[3].

Disposal Workflow Visualization

G Start 2-Ethynyl-1,3-thiazole-4-carbaldehyde Waste Generation Solid Solid Waste (Unused/Expired) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Spill Accidental Spill Start->Spill Solid_Pack Seal in original or compatible container Solid->Solid_Pack Liquid_Quench Quench unreacted aldehyde/alkyne Liquid->Liquid_Quench Spill_Absorb Absorb with inert material (Vermiculite/Sand) Spill->Spill_Absorb Incinerator Licensed Chemical Incinerator (Must have SOx/NOx scrubbers) Solid_Pack->Incinerator Liquid_Check Verify NO Heavy Metals (Avoid Cu/Ag Acetylides) Liquid_Quench->Liquid_Check Liquid_Check->Incinerator Spill_Sweep Use non-sparking tools Spill_Absorb->Spill_Sweep Spill_Sweep->Solid_Pack

Figure 1: Decision matrix and operational workflow for the safe disposal of 2-ethynyl-1,3-thiazole-4-carbaldehyde.

References

  • Fisher Scientific. SAFETY DATA SHEET: 2-Phenyl-1,3-thiazole-4-carbaldehyde. (Representative safety and hazard data for thiazole carbaldehydes). 3

  • BenchChem. Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals. (Representative protocols for reactive aldehyde quenching and segregation).2

  • ACS Applied Materials & Interfaces. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (Mechanistic grounding for terminal alkyne reactivity with transition and heavy metals). 1

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Handling

Personal protective equipment for handling 2-ethynyl-1,3-thiazole-4-carbaldehyde

Operational Safety Guide: Handling 2-ethynyl-1,3-thiazole-4-carbaldehyde This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety Guide: Handling 2-ethynyl-1,3-thiazole-4-carbaldehyde

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 2-ethynyl-1,3-thiazole-4-carbaldehyde. As a bifunctional molecule containing both a reactive aldehyde and a biologically significant thiazole ring, this compound is a valuable intermediate in medicinal chemistry.[1][2] However, these same features necessitate stringent handling procedures to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to build a culture of safety and confidence in your laboratory.

Hazard Analysis: A Chemist's Perspective

Understanding the "why" behind safety protocols is the cornerstone of a self-validating safety system. The potential hazards of 2-ethynyl-1,3-thiazole-4-carbaldehyde are derived from its constituent functional groups: the aldehyde and the thiazole nucleus.

  • The Aldehyde Moiety (-CHO): Aldehydes are well-documented irritants and sensitizers.[3] The electrophilic nature of the carbonyl carbon makes it reactive toward biological nucleophiles, which can lead to skin irritation, allergic reactions, and respiratory distress upon inhalation.[4] Exposure to aldehyde vapors may cause airway constriction, and direct contact can result in dermatitis.[3][5]

  • The Thiazole Ring: Thiazole and its derivatives are common scaffolds in pharmaceuticals but can present their own set of hazards.[2] Compounds in this class are often cited as causing skin and eye irritation.[6][7][8] Depending on the substitution pattern, they can also be harmful if swallowed or inhaled.[9]

Given this profile, 2-ethynyl-1,3-thiazole-4-carbaldehyde must be handled as a substance that is potentially corrosive, a skin and respiratory sensitizer, and acutely toxic.

Potential Hazard Primary Route of Exposure Symptoms & Effects
Serious Eye Irritation/Damage EyesSplashes, Vapors
Skin Irritation & Sensitization SkinDirect Contact
Respiratory Tract Irritation InhalationVapors, Dust/Aerosol
Acute Oral Toxicity IngestionAccidental Ingestion

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

Engineering controls are the first and most critical line of defense. All manipulations of 2-ethynyl-1,3-thiazole-4-carbaldehyde, from weighing to reaction quenching, must be performed inside a certified chemical fume hood. [10] PPE serves as the final barrier between you and the chemical.

PPE Selection Matrix
Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Dispensing (Solid) Double-gloved with Nitrile or Butyl rubber gloves.[3]Chemical splash goggles (ANSI Z87.1 or EN 166).[10]Flame-resistant lab coat (fully buttoned), long pants, closed-toe shoes.[10][11]Work in Fume Hood. NIOSH-approved respirator with organic vapor cartridges required for spill cleanup or engineering control failure.[4]
Solution Transfers & Reactions Elbow-length Nitrile or Butyl rubber gloves.[3]Chemical splash goggles and a full face shield.[3][5]Chemical-resistant apron over a lab coat.[5][11]Work in Fume Hood.
Large-Scale Operations (>5g) Heavy-duty Butyl rubber gloves over inner Nitrile gloves.Chemical splash goggles and a full face shield.[5][10]Chemical-resistant coveralls or suit. Impervious footwear.[5]Work in Fume Hood.
dot

PPE_Decision_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_ppe Phase 2: PPE Selection cluster_escalation Phase 3: Escalation for Higher Risk A Assess Task (Weighing, Solution, etc.) B Verify Fume Hood is Certified and Functioning Properly A->B Always Start Here C Standard Lab Attire (Lab Coat, Long Pants, Closed-toe Shoes) B->C D Hand Protection: Nitrile or Butyl Gloves (Double-glove recommended) C->D E Eye Protection: Chemical Splash Goggles D->E G Respiratory Protection: Work in Fume Hood E->G H Splash Hazard or Large Volume? E->H F Advanced Protection: Face Shield & Apron/Coveralls F->G I Proceed with Operation G->I H->F Yes H->G No

Caption: PPE selection workflow for handling 2-ethynyl-1,3-thiazole-4-carbaldehyde.

Operational & Emergency Plans

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, reagents, quench solutions, waste containers) is prepared and accessible.

  • Donning PPE: Put on all required PPE as dictated by the matrix above. Gloves should be worn over the sleeves of the lab coat to prevent seepage.[5]

  • Dispensing: Carefully weigh or measure the compound, avoiding the generation of dust or aerosols. Handle the product in a closed system where possible.[12]

  • Reaction Setup: Keep the sash of the fume hood at the lowest possible working height. If a reaction has the potential for splashing, use a blast shield.[10]

  • Post-Reaction: Quench the reaction carefully. Prepare for workup procedures, which may involve neutralizing agents like sodium bicarbonate solutions.[13]

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Dispose of single-use items immediately.

Emergency Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[10][14]

  • Skin Contact: Remove all contaminated clothing without delay. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present. Seek immediate medical attention from an ophthalmologist.[12][10]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection), cover the spill with absorbent granules.[5] Collect the material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for the initial cleanup of a neat spill.

Decontamination & Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of you, your colleagues, and the environment.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone, ethanol) inside the fume hood. The rinsate must be collected as hazardous waste.

  • Waste Disposal:

    • Solid Waste: Contaminated gloves, absorbent pads, and other solid materials must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: All solutions containing 2-ethynyl-1,3-thiazole-4-carbaldehyde, including reaction mixtures and solvent rinses, must be collected in a dedicated, sealed container for hazardous liquid waste. Do not discharge to sewer systems.[14]

    • Labeling: All waste must be handled in accordance with local, state, and federal regulations.[15] Label containers clearly with "Hazardous Waste," the chemical name, and associated hazards.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com
  • Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde - Benchchem
  • Aldehydes exposure analysis | RPS
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC
  • Personal safety and protective clothing | FAO
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  • SAFETY DATA SHEET - Fisher Scientific (2-(2-Thienyl)thiazole-4-carboxylic acid)
  • Thiazole - Santa Cruz Biotechnology
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  • SAFETY DATA SHEET - Sigma-Aldrich (2-Amino-5-nitrothiazole)
  • SAFETY DATA SHEET - Thermo Fisher Scientific (4-Pyridinecarboxaldehyde)
  • SAFETY DATA SHEET | BB FABRIC
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Public
  • Synthesis and biological evaluation of thiazole deriv
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  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep

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